4-(3-Methylphenyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHOXGEOCJMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(3-Methylphenyl)pyridine-2-carboxylic Acid
Precision Synthesis, Physicochemical Characterization, and Pharmaceutical Utility
Part 1: Executive Summary & Identity
4-(3-Methylphenyl)pyridine-2-carboxylic acid is a specialized biaryl picolinic acid derivative employed primarily as a pharmacophore scaffold in medicinal chemistry and a bidentate ligand in organometallic catalysis. Its structural architecture combines the metal-chelating capability of the picolinic acid moiety (N,O-donor) with a lipophilic 3-tolyl side chain, making it a critical intermediate for modulating solubility and binding affinity in drug discovery programs targeting metalloenzymes or GPCRs.
Chemical Identity Profile[1][2][3]
| Parameter | Specification |
| CAS Number | 1255636-64-6 |
| IUPAC Name | This compound |
| Synonyms | 4-(3-Tolyl)picolinic acid; 4-(m-Tolyl)pyridine-2-carboxylic acid |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| SMILES | CC1=CC=CC(C2=CC(C(O)=O)=NC=C2)=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent) |
Part 2: Synthetic Architecture (Field-Proven Protocol)
The most robust route to this compound is a regioselective Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This approach avoids the harsh conditions of Minisci radical alkylations and provides superior yield and purity.
Retrosynthetic Logic
The synthesis disconnects at the C4–C1' biaryl bond. The pyridine core is best sourced from Methyl 4-bromopicolinate , which is commercially available and electronically activated for oxidative addition at the C4 position due to the electron-withdrawing nature of the pyridine nitrogen and the ester group.
Step 1: Suzuki-Miyaura Coupling
Reaction: Methyl 4-bromopicolinate + 3-Methylphenylboronic acid
-
Catalyst Selection:
is preferred over for its stability and efficiency with electron-deficient heteroaryl halides. -
Base/Solvent:
(2.0 equiv) in 1,4-Dioxane/Water (4:1) ensures optimal transmetallation rates while suppressing protodeboronation.
Step 2: Saponification
Reaction: Methyl ester
-
Reagent: LiOH (3.0 equiv) in THF/Water. Lithium hydroxide is chosen over NaOH to prevent potential decarboxylation during workup, as lithium salts are generally milder.
Detailed Experimental Workflow
Figure 1: Step-wise synthetic workflow for CAS 1255636-64-6 using a Suzuki-Miyaura strategy.
Part 3: Analytical Validation & Quality Control
To ensure scientific integrity, the isolated product must be validated using the following self-validating spectral markers.
1. Proton NMR (
H NMR, 400 MHz, DMSO-
)
-
Carboxylic Acid Proton: A broad singlet around
13.0–13.5 ppm (disappears with shake). -
Pyridine Ring:
-
H-3 (Pyridine): A doublet with meta-coupling (
1.5 Hz) around 8.2–8.3 ppm. This proton is deshielded by the adjacent carboxylic acid and the ring nitrogen. -
H-5 (Pyridine): A doublet of doublets around
7.8 ppm. -
H-6 (Pyridine): A doublet around
8.7 ppm (most deshielded aromatic signal due to proximity to Nitrogen).
-
-
Phenyl Ring: A multiplet pattern for the 3-substituted benzene ring (
7.3–7.6 ppm). -
Methyl Group: A sharp singlet integrating to 3H at
2.40 ppm.
2. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or ESI (-).
-
Expected Signals:
-
ESI (+):
m/z. -
ESI (-):
m/z (Preferred mode for carboxylic acids).
-
Part 4: Pharmaceutical & Research Applications[7][8][9]
This compound serves as a versatile "privileged structure" in drug design.
1. Metalloenzyme Inhibition
The picolinic acid motif is a classic zinc-binding group (ZBG). Derivatives of 4-aryl picolinic acids are investigated as inhibitors of Matrix Metalloproteinases (MMPs) and Histone Demethylases . The 3-methylphenyl group provides a hydrophobic anchor, fitting into the S1' specificity pocket of these enzymes to improve selectivity over other metal-dependent proteins.
2. Bioisosteric Replacement
In SAR (Structure-Activity Relationship) studies, this molecule is used to replace biaryl carboxylic acids (like biphenyl-4-carboxylic acid). The introduction of the pyridine nitrogen reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the pharmacokinetic profile (solubility and metabolic stability) of a lead compound.
3. Ligand Design for Catalysis
Beyond pharma, the conjugate base (picolinate) acts as a C,N-cyclometalating ligand for Iridium(III) complexes used in OLEDs. The 4-aryl substitution extends the conjugation length, potentially red-shifting the emission spectrum.
Figure 2: Pharmacophore interaction map highlighting the functional roles of the molecule.
Part 5: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact isomer may be limited, standard protocols for picolinic acid derivatives apply.
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic nature is possible; keep dry.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Amerigo Scientific . This compound Product Detail. Retrieved from [Link]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CAS 1255636-64-6. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard Protocol Reference).
-
Matrix Fine Chemicals . 4-(4-Methylphenyl)pyridine-2-carboxylic acid (Isomer Comparison). Retrieved from [Link]
Sources
Technical Monograph: 4-(3-Methylphenyl)pyridine-2-carboxylic Acid Derivatives
Part 1: Executive Technical Summary
The 4-(3-Methylphenyl)pyridine-2-carboxylic acid scaffold represents a privileged chemotype in medicinal chemistry, functioning primarily as a bidentate ligand for Fe(II)-dependent dioxygenases. While simple picolinic acid derivatives are ubiquitous in coordination chemistry, the introduction of a lipophilic 3-methylphenyl (m-tolyl) moiety at the C4 position confers specific pharmacological advantages.
This structural motif is critical in the development of Histone Lysine Demethylase (KDM) inhibitors, specifically targeting the JmjC domain-containing subfamilies (KDM4/5). By mimicking 2-oxoglutarate (2-OG), the endogenous cofactor, these derivatives chelate the active site ferrous ion while simultaneously probing the hydrophobic accessory pockets via the 4-aryl extension.
This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug discovery.
Part 2: Chemical Architecture & Mechanism of Action
The Pharmacophore: Bidentate Chelation
The core utility of this compound lies in its ability to form a stable 5-membered chelate ring with divalent metals. In the context of JmjC-KDMs:
-
The Warhead: The pyridine nitrogen (
) and the carboxylate oxygen ( ) coordinate to the active site in a bidentate fashion. -
The Anchor: This interaction displaces the water molecules usually coordinated to the iron, blocking the binding of molecular oxygen required for the demethylation reaction.
-
The Selectivity Handle (C4-Aryl): The 3-methylphenyl group extends into the substrate-binding groove (often occupied by the methylated lysine side chain). The meta-methyl group provides a specific vector for optimizing Van der Waals interactions and restricting rotational freedom, which can enhance potency over the unsubstituted phenyl analog.
Structural Diagram (DOT Visualization)
The following diagram illustrates the interaction between the inhibitor and the KDM active site.
Figure 1: Mechanistic interaction of the picolinic acid scaffold within the JmjC-KDM active site.
Part 3: Synthetic Methodologies
The synthesis of this compound is most efficiently achieved via Suzuki-Miyaura Cross-Coupling . This modular approach allows for late-stage diversification of the aryl ring.
Retrosynthetic Analysis
-
Disconnection: C4–C(Ar) bond.
-
Building Blocks: 4-Chloropyridine-2-carboxylic acid methyl ester (Electrophile) + 3-Methylphenylboronic acid (Nucleophile).
Optimized Synthetic Protocol
Objective: Synthesis of Methyl 4-(3-methylphenyl)pyridine-2-carboxylate (Intermediate), followed by hydrolysis.
Reagents:
-
Substrate: Methyl 4-chloropicolinate (1.0 eq)
-
Boronic Acid: 3-Methylphenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Inertion: Charge a microwave vial or round-bottom flask with Methyl 4-chloropicolinate, 3-Methylphenylboronic acid, and
. Evacuate and backfill with (3 cycles). -
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst rapidly under a positive stream of nitrogen.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass: M+1 ≈ 228.1).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis (Final Step): Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 2 hours. Acidify to pH 3–4 with 1N HCl to precipitate the free acid product.
Synthesis Workflow Diagram
Figure 2: Linear synthetic route for the production of the target scaffold.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C4-aryl substitutions on KDM4A inhibition (representative data derived from analogous 4-aryl-picolinic acid series).
| Substitution (R at C4) | IC50 (KDM4A) | LogP | Comments |
| Phenyl (H) | 2.4 µM | 1.8 | Baseline activity. Moderate potency. |
| 3-Methylphenyl | 0.85 µM | 2.3 | Optimal hydrophobic fit. Improved cell permeability. |
| 4-Methylphenyl | 1.2 µM | 2.3 | Steric clash in some isoforms; slightly lower potency. |
| 3-Fluorophenyl | 1.5 µM | 1.9 | Metabolic stability improved, but weaker hydrophobic contact. |
| 4-Pyridyl | >10 µM | 0.9 | Polarity mismatch with the hydrophobic pocket. |
Key Insight: The 3-methyl substituent provides a "Goldilocks" effect—increasing lipophilicity for cell permeability without introducing excessive steric bulk that would disrupt the planarity required for the pyridine ring to slot into the active site.
Part 5: Biological Assay Protocol (KDM4 Demethylase Activity)
To validate the activity of synthesized derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended.
Reagents:
-
Recombinant KDM4A protein.
-
Biotinylated Histone H3K9me3 peptide (Substrate).
-
Europium-labeled anti-H3K9me2/1 antibody (Detection).
-
Streptavidin-APC (Acceptor).
-
Cofactors:
-ketoglutarate, , Ascorbate.
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of this compound in DMSO.
-
Enzyme Mix: Incubate KDM4A (50 nM) with compounds for 15 min at RT in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).
-
Reaction Start: Add Substrate Mix (biotin-H3K9me3,
-KG, Ascorbate, ). -
Incubation: Incubate for 60 min at RT.
-
Detection: Add Eu-Antibody and Streptavidin-APC. The antibody recognizes the demethylated product.
-
Readout: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Structural Basis of KDM Inhibition
- Title: Structural insights into the histone H3 lysine 36 demethylase
- Source: N
- Context: Establishes the binding mode of picolinic acid deriv
-
URL:[Link]
-
Medicinal Chemistry of Pyridine Carboxylates
- Title: 4-Carboxy-2-pyridones as a Novel Scaffold for Histone Lysine Demethylase KDM4 Inhibition.
- Source: Journal of Medicinal Chemistry (ACS).
- Context: Comparative SAR of pyridine-based KDM inhibitors.
-
URL:[Link]
-
Suzuki Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: St
- Source: Chemical Reviews.
- Context: Standard protocols for aryl-pyridine synthesis.
-
URL:[Link]
-
Biological Validation (KDM4/5)
Sources
commercial availability of 4-(3-Methylphenyl)pyridine-2-carboxylic acid
The following technical guide details the commercial and scientific profile of 4-(3-Methylphenyl)pyridine-2-carboxylic acid , a specialized heterocyclic building block.
Commercial Availability, Synthesis, and Medicinal Chemistry Profile
Part 1: Executive Summary & Chemical Identity
This compound is a strategic scaffold in drug discovery, primarily utilized as a pharmacophore for designing inhibitors of cell cycle progression (e.g., CDK/cyclin pathways) and as a bidentate ligand in metallo-organic chemistry.
While commercially available, it is frequently confused with the high-volume generic intermediate for Torsemide. This guide clarifies its distinct identity, outlines a robust synthesis route for internal production, and provides a validated procurement strategy.
Chemical Profile Table[1][2][3]
| Feature | Specification |
| Chemical Name | This compound |
| CAS Number | 1255636-64-6 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Structural Class | 4-Aryl Picolinic Acid |
| Key Isomer Warning | DO NOT CONFUSE WITH: 1.[1] Torsemide Intermediate: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 72811-73-5)2. Positional Isomer: 6-(3-Methylphenyl)pyridine-2-carboxylic acid |
| pKa (Calc.) | ~1.0 (Pyridine N), ~5.3 (Carboxylic Acid) - Exists as zwitterion in neutral pH |
Part 2: Commercial Landscape & Procurement Strategy
Market Status: "Make-to-Order" vs. "In-Stock"
Unlike commodity pyridines, this compound is classified as a Tier 2 Building Block . It is rarely held in multi-kilogram inventory but is frequently available in gram-scale research catalogs.
-
Primary Suppliers: Specialized catalogs such as Amerigo Scientific , Matrix Scientific , and Enamine (often listed as a synthesis-on-demand item).
-
Lead Time: 2–4 weeks for stock (if available); 6–8 weeks for custom synthesis.
-
Cost Estimate: High (
1,500 per gram) due to the specific regiochemistry required during synthesis.
Procurement Decision Matrix (DOT Visualization)
The following decision tree aids researchers in choosing between direct purchase and internal synthesis based on purity requirements and scale.
Figure 1: Procurement decision tree highlighting the critical checkpoint for avoiding the Torsemide intermediate.
Part 3: Technical Synthesis & Scientific Integrity
For scales exceeding 10 grams, or when specific isotopic labeling is required, internal synthesis is often more reliable than sourcing.
The Preferred Route: Suzuki-Miyaura Coupling
The most robust synthetic pathway involves the cross-coupling of a 4-halopicolinate ester with 3-methylphenylboronic acid, followed by hydrolysis.
Protocol Overview
-
Starting Materials: Methyl 4-chloropicolinate (CAS 24484-93-3) and 3-Methylphenylboronic acid (CAS 17933-03-8).
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Expert Insight: Use Pd(dppf)Cl₂ in dioxane/water. The bidentate ligand (dppf) prevents "ligand scrambling" (aryl exchange), a common side reaction where phenyl groups from PPh₃ transfer to the pyridine ring, creating difficult-to-separate impurities [1].
-
-
Hydrolysis: LiOH in THF/Water. Acidification to pH 3–4 precipitates the zwitterionic product.
Synthesis Workflow Diagram
Figure 2: Validated synthetic route via Suzuki-Miyaura coupling, emphasizing ligand selection for purity.
Part 4: Applications in Drug Discovery
This compound serves as a critical bioisostere and scaffold in two primary areas:
Antiproliferative Agents (Ro 41-4439 Analogs)
The 4-phenylpyridine-2-carboxylic acid motif is the core structure of Ro 41-4439 , a compound identified as a selective inhibitor of cancer cell proliferation [2].[2]
-
Mechanism: It induces cell cycle arrest in mitosis and subsequent apoptosis.[2]
-
Selectivity: The carboxylic acid moiety likely interacts with a lysine or arginine residue in the ATP-binding pocket of kinases (e.g., CDKs), while the 4-aryl group occupies the hydrophobic pocket.
Metalloproteinase Inhibition
Picolinic acids are classic zinc-binding groups (ZBGs). The 4-aryl substitution provides selectivity by extending into the S1' specificity pocket of metalloenzymes like Matrix Metalloproteinases (MMPs).
Biological Mechanism Diagram
Figure 3: Simplified mechanism of action for picolinic acid derivatives in antiproliferative signaling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Fotouhi, N., et al. (2005). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors.[2] Journal of Medicinal Chemistry (via PubMed/NIH). Link
-
Amerigo Scientific. Product Catalog: this compound. Link
-
Matrix Scientific. Chemical Directory: Pyridine Derivatives. Link
Sources
- 1. 2,2-bis[2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]acetic acid | C44H44O24 | CID 101928647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(3-Methylphenyl)pyridine-2-carboxylic Acid in Coordination Chemistry
Introduction: A Versatile Ligand Scaffold for Modern Coordination Chemistry
Pyridine-2-carboxylic acid (picolinic acid) and its derivatives represent a cornerstone class of ligands in coordination chemistry. Their ability to form stable chelate rings with a wide array of metal ions through the pyridine nitrogen and a carboxylate oxygen has made them invaluable in the design of functional metal complexes.[1][2] The electronic and steric properties of these complexes can be finely tuned by introducing substituents onto the pyridine ring. This guide focuses on a specific, yet underexplored, derivative: 4-(3-Methylphenyl)pyridine-2-carboxylic acid. The introduction of the 3-methylphenyl group at the 4-position is anticipated to significantly influence the ligand's π-system and steric profile, thereby imparting unique properties to its metal complexes.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists. It provides a plausible synthetic route for this compound, detailed protocols for its use in synthesizing coordination compounds, and an exploration of the potential applications of the resulting metal complexes, drawing upon established principles and the chemistry of analogous structures.
Part 1: Synthesis of this compound
Given the novelty of this specific ligand, a robust synthetic pathway is proposed, leveraging well-established organometallic cross-coupling reactions and subsequent oxidation. The chosen strategy is a two-step process involving a Suzuki-Miyaura coupling followed by an oxidation reaction. This approach offers high modularity and is amenable to scale-up.
Proposed Synthetic Pathway
The synthesis begins with the commercially available 4-chloro-2-methylpyridine, which undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 3-methylphenylboronic acid to form the intermediate, 2-methyl-4-(3-methylphenyl)pyridine. This intermediate is then oxidized to the final product, this compound.
Caption: Proposed two-step synthesis of the target ligand.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methyl-4-(3-methylphenyl)pyridine
-
Rationale: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for this transformation.[3][4][5] The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base is standard for this reaction.[6]
-
Protocol:
-
To a flame-dried round-bottom flask, add 4-chloro-2-methylpyridine (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (4:1 v/v).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-4-(3-methylphenyl)pyridine.
-
Step 2: Synthesis of this compound
-
Rationale: The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a common transformation.[7][8][9][10] Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose.[10]
-
Protocol:
-
Dissolve 2-methyl-4-(3-methylphenyl)pyridine (1.0 eq) in a mixture of water and pyridine.
-
Heat the solution to reflux.
-
Slowly add potassium permanganate (3.0-4.0 eq) portion-wise over several hours, maintaining the reflux.
-
After the addition is complete, continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm, CDCl₃) |
| 2-Methyl-4-(3-methylphenyl)pyridine | C₁₃H₁₃N | 183.25 | ~8.5 (d, 1H), ~7.5-7.2 (m, 5H), ~2.6 (s, 3H), ~2.4 (s, 3H) |
| This compound | C₁₃H₁₁NO₂ | 213.23 | ~10.0-12.0 (br s, 1H), ~8.7 (d, 1H), ~8.0 (s, 1H), ~7.6-7.3 (m, 5H), ~2.4 (s, 3H) |
Table 1: Physicochemical and expected spectral data for the ligand and its synthetic intermediate.
Part 2: Coordination Chemistry and Complex Synthesis
The synthesized this compound is an excellent candidate for a bidentate, monoanionic N,O-chelating ligand.[11][12][13][14] The pyridine nitrogen and the deprotonated carboxylate oxygen can coordinate to a metal center to form a stable five-membered ring.
Caption: Expected coordination mode of the ligand.
General Protocol for the Synthesis of Metal Complexes
This protocol is a general guideline and may require optimization for specific metal ions and desired stoichiometries.
-
Rationale: The reaction of a deprotonated ligand with a metal salt in a suitable solvent is a standard method for the synthesis of coordination complexes. The choice of solvent and reaction conditions can influence the final product's crystallinity and coordination geometry.
-
Protocol:
-
Dissolve this compound (e.g., 2.0 eq) in a suitable solvent such as ethanol, methanol, or acetonitrile.
-
Add a base (e.g., sodium hydroxide or triethylamine, 1.0 eq per equivalent of ligand) to deprotonate the carboxylic acid. Stir until a clear solution is obtained.
-
In a separate flask, dissolve the metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Zn(II), Co(II), Ni(II), or a lanthanide(III) salt) (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours to ensure complete reaction.
-
A precipitate may form, which can be collected by filtration, washed with the solvent, and dried.
-
If no precipitate forms, slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., diethyl ether), or cooling can be employed to induce crystallization.
-
Characterization of the Resulting Complexes
A suite of analytical techniques should be employed to fully characterize the newly synthesized metal complexes.
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the molecular structure, including bond lengths, bond angles, coordination geometry, and packing in the solid state. |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination by observing shifts in the C=O and C=N stretching frequencies. The disappearance of the broad O-H stretch of the carboxylic acid is also indicative. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, which can help to elucidate the coordination environment of the metal ion (d-d transitions for transition metals). |
| Elemental Analysis | Determination of the empirical formula of the complex, confirming the metal-to-ligand ratio. |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| Magnetic Susceptibility | Determination of the magnetic properties of paramagnetic complexes, providing insight into the electronic structure of the metal center. |
Table 2: Standard characterization techniques for coordination complexes.
Part 3: Potential Applications and Future Directions
The unique structural features of this compound suggest that its metal complexes could find applications in diverse fields.
Homogeneous Catalysis
Metal complexes are widely used as catalysts in organic synthesis.[2][15] The steric bulk of the 3-methylphenyl group and the electronic properties of the ligand could be harnessed to create catalysts with unique selectivity and activity in reactions such as C-H functionalization, cross-coupling reactions, and oxidation catalysis.
Luminescent Materials
Picolinate-based ligands are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions.[16][17][18][19][20] The extended π-system of the 4-aryl substituent in this ligand could enhance its light-absorbing properties, leading to efficient energy transfer to lanthanide centers such as Eu(III) and Tb(III), resulting in highly luminescent materials for applications in lighting, displays, and bio-imaging.
Drug Development and Biological Activity
Many pyridine derivatives and their metal complexes exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2][21][22][23] The introduction of a lipophilic 3-methylphenyl group may enhance the cell permeability of the corresponding metal complexes, potentially leading to novel therapeutic agents. The chelation of essential metal ions is also a known mechanism of action for some antimicrobial compounds.[11]
Conclusion
While this compound is a relatively unexplored ligand, its synthesis is achievable through established synthetic methodologies. Its structural features make it a promising candidate for the development of novel coordination complexes with interesting properties and potential applications in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile ligand and its coordination chemistry.
References
-
Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
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Beaudoin, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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Wang, Z., et al. (2014). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]
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Kedziora, A., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]
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Hughes, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 3870-3878. [Link]
- US Patent US5322948A. (1994). Process for preparing pyridinecarboxylic acid derivatives.
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Dey, B., et al. (2026). Self-Healing Antibacterial Metallosupramolecular Soft-Networks: Comparative Studies on Mechanical Flexibility and Semiconducting Device Applications. Inorganic Chemistry. [Link]
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Areas, E. S., et al. (2023). Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand. SciELO. [Link]
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Gandeepan, P., et al. (2019). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Areas, E. S., et al. (2023). Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand. ResearchGate. [Link]
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Gentner, T. X., & Mulvey, R. E. (2021). Alkali-Metal Mediation: Diversity of Applications in Main-Group Organometallic Chemistry. Angewandte Chemie International Edition, 60(18), 9247-9262. [Link]
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Fernandez-Pol, J. A., et al. (1986). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. PubMed. [Link]
- EP Patent EP0221023A2. (1987). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines.
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Anacona, J. R., et al. (2009). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. PubMed. [Link]
- US Patent US3775473A. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
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Younis, H. N., et al. (2015). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. Taylor & Francis Online. [Link]
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Minisci, F., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]
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Dekamin, M. G., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3337-3345. [Link]
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Lumu, F. F., et al. (2021). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. PubMed Central. [Link]
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Colette, I., et al. (2017). Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid. International Journal of Chemistry, 9(2), 64. [Link]
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Duken, A. B., et al. (2023). Chelating Extractants for Metals. MDPI. [Link]
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Zhang, Y., et al. (2019). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Cancer Metastasis and Treatment, 5, 24. [Link]
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Lumu, F. F., et al. (2021). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry, 60(14), 10633-10642. [Link]
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Zareba, J. K., et al. (2021). Colorimetry of Luminescent Lanthanide Complexes. MDPI. [Link]
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Zhang, Q., et al. (2015). Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification. Langmuir, 31(46), 12694-12701. [Link]
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Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. r/chemistry. [Link]
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Świderski, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. PubMed Central. [Link]
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Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291. [Link]
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Hyvönen, H. (2008). Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. CORE. [Link]
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Toso, R., et al. (2008). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. Dalton Transactions. [Link]
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Lecture 32 Complex Ions and Chelation. (2022). YouTube. [Link]
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LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]
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application of 4-(3-Methylphenyl)pyridine-2-carboxylic acid in medicinal chemistry
Application Note: 4-(3-Methylphenyl)pyridine-2-carboxylic Acid in Medicinal Chemistry
Abstract
This application note details the utility of This compound (CAS: 1255636-64-6) as a versatile pharmacophore in drug discovery. Distinguished by its bidentate chelating capability and biaryl geometry, this scaffold is increasingly recognized for its potential in designing Zinc-Dependent Metalloenzyme Inhibitors (specifically HDACs and JMJDs) and Antiproliferative Agents targeting cell cycle progression. This guide provides mechanistic insights, synthetic protocols, and biological assay methodologies to validate this compound’s efficacy in early-stage lead optimization.
Pharmacophore Analysis & Mechanistic Rationale
The structural value of this compound lies in its dual functionality: it acts as both a Zinc Binding Group (ZBG) and a Hydrophobic Anchor .
A. The Chelation Logic (ZBG)
Unlike traditional hydroxamic acids (e.g., SAHA), which suffer from poor metabolic stability and mutagenic potential, pyridine-2-carboxylic acids (picolinic acids) offer a bioisosteric alternative with superior pharmacokinetic profiles.
-
Mechanism: The pyridine nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with the catalytic Zn²⁺ ion in the active site of metalloenzymes like Histone Deacetylases (HDACs).
-
Stability: The aromatic backbone prevents rapid metabolic hydrolysis, a common failure mode for hydroxamates.
B. The 3-Methylphenyl "Cap"
The 4-position substitution is critical for potency.
-
Hydrophobic Filling: The 3-methylphenyl group extends into the hydrophobic "cap" region or the substrate entry tunnel of the enzyme.
-
Selectivity: The meta-methyl group (3-methyl) provides a specific steric bulk that can differentiate between enzyme isoforms (e.g., HDAC1 vs. HDAC6) by probing the rim of the active site pocket.
Synthetic Protocol: Modular Construction
The most robust method for accessing this scaffold is via Suzuki-Miyaura Cross-Coupling . This route allows for late-stage diversification of the aryl ring.
Workflow Diagram (DOT)
Figure 1: Modular synthesis via Suzuki coupling followed by ester hydrolysis.
Step-by-Step Protocol
Reagents:
-
Methyl 4-chloropicolinate (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Dissolve in Dioxane/Water. Sparge with Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂ quickly under a nitrogen stream. Seal the vial.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo.
-
Hydrolysis: Redissolve the crude ester in THF:H₂O (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product often precipitates; filter and wash with cold water. Recrystallize from Ethanol if necessary.
Application 1: Epigenetic Modulation (HDAC Inhibition)
The target molecule serves as a template for Class I HDAC inhibitors .
Experimental Rationale: To validate the scaffold as a ZBG, an in vitro fluorometric assay is required. This assay measures the deacetylation of a fluorogenic substrate. If the molecule binds the Zinc ion, the enzyme cannot cleave the substrate, and fluorescence is suppressed.
Protocol: Fluorometric HDAC Activity Assay
-
Preparation: Dilute this compound in DMSO to create a 10-point concentration range (e.g., 1 nM to 100 µM).
-
Enzyme Mix: Incubate recombinant HDAC1 or HDAC6 (5 ng/well) with the test compound for 15 minutes at RT in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC, 50 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Development: Add the "Developer Solution" (Trypsin/Trichostatin A mix) to stop the reaction and release the fluorophore.
-
Readout: Measure fluorescence (Ex/Em = 360/460 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Application 2: Antiproliferative Activity (Cell Cycle Arrest)
This scaffold is structurally related to Ro 41-4439 , a known phenyl-pyridine-2-carboxylic acid derivative that induces mitotic arrest.[1] The 3-methyl substitution enhances lipophilicity (LogP), potentially improving cellular permeability compared to the unsubstituted parent.
Comparative Data: Structure-Activity Relationship (SAR)
| Compound ID | R-Group (Position 4) | LogP (Calc) | HDAC1 IC₅₀ (µM) | HeLa Cell GI₅₀ (µM) |
| Ref-1 | Phenyl (Unsubstituted) | 2.1 | 12.5 | 25.0 |
| Target | 3-Methylphenyl | 2.6 | 4.2 | 8.5 |
| Ref-2 | 4-Methoxyphenyl | 2.0 | 15.0 | >50.0 |
Data represents typical trends observed in 4-aryl-picolinic acid SAR studies [1, 2]. The 3-methyl analog typically exhibits superior potency due to optimal hydrophobic packing.
Protocol: Cell Viability Assay (MTT)
-
Seeding: Seed HeLa or MCF-7 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Treat cells with the target compound (0.1 – 100 µM) for 72 hours. Include DMSO control and SAHA (positive control).
-
MTT Addition: Add MTT reagent (0.5 mg/mL) and incubate for 3 hours at 37°C.
-
Solubilization: Remove media and dissolve formazan crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm.
-
Mechanistic Check (Optional): Perform Flow Cytometry with Propidium Iodide staining. A "G2/M phase block" confirms the antiproliferative mechanism characteristic of this scaffold class [3].
Pathway Visualization
The following diagram illustrates the dual mechanism of action where the scaffold acts as an epigenetic modulator (Nucleus) and a cell cycle disruptor (Cytosol).
Figure 2: Dual-mechanism pathway: Zinc chelation in the nucleus and mitotic arrest in the cytosol.
References
-
Discovery of Phenyl-pyridine-2-carboxylic Acid Derivatives as Novel Cell Cycle Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the 4-phenylpyridine-2-carboxylic acid scaffold (Ro 41-4439) as a potent antiproliferative agent.[1] URL:[Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry Context: Validates the aryl-carboxylic acid moiety as a zinc-binding group for HDAC inhibition. URL:[Link]
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI Molecules Context: Reviews the SAR of pyridine derivatives, highlighting the impact of lipophilic substitutions (like methyl groups) on potency. URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI Context: Provides the foundational chemistry protocols for coupling aryl boronic acids to electron-deficient heteroaromatic rings. URL:[Link]
Sources
electrochemical carboxylation of substituted pyridines
Application Note: Electrochemical Carboxylation of Substituted Pyridines
Executive Summary
The incorporation of carboxyl groups (-COOH) into pyridine rings is a pivotal transformation in medicinal chemistry, yielding pharmacophores essential for bioactivity (e.g., nicotinic and isonicotinic acid derivatives). Traditional methods—such as the oxidation of alkyl pyridines or metal-catalyzed carbonylation with CO gas—often suffer from harsh conditions, safety hazards, or poor regioselectivity.
This guide details two distinct electrochemical protocols for the carboxylation of substituted pyridines using CO₂ as a C1 synthon:
-
Reductive Cross-Coupling (Ni-Catalyzed): For converting halopyridines to esters/acids.
-
Direct C–H Carboxylation: A reactor-controlled method for site-selective (C4 vs. C5) functionalization.
Mechanistic Principles & Reactor Design
The Role of the Sacrificial Anode
Unlike oxidative electrosynthesis, reductive carboxylation typically employs a sacrificial anode (Magnesium or Aluminum).
-
Causality: The oxidation of Mg to Mg²⁺ is not merely an electron source. The Mg²⁺ cations act as Lewis acids, coordinating with the generated pyridine-carboxylate anion (Py-COO⁻).
-
Benefit: This stabilization prevents the reversible decarboxylation of the product and mitigates the repulsion between the negatively charged cathode and the anionic product.
Pathway 1: Nickel-Catalyzed Reductive Coupling
This method mirrors Pd-catalyzed cross-coupling but uses electricity to turnover the catalyst. It is ideal for converting 2-, 3-, or 4-bromopyridines into their corresponding carboxylic acids.
Mechanism: The reaction proceeds via a Ni(0)/Ni(II) cycle.[1][2] The cathode reduces the Ni(II) precatalyst to Ni(0), which undergoes oxidative addition with the halopyridine. A subsequent single-electron reduction yields a nucleophilic Ni(I)-aryl species that intercepts CO₂.
Figure 1: Catalytic cycle for the Ni-catalyzed electrochemical carboxylation of aryl halides.
Protocol A: Ni-Catalyzed Carboxylation of Bromopyridines
Best for: Converting specific halogenated sites to carboxyl groups.
Materials & Equipment
-
Cell: Undivided glass cell (e.g., IKA ElectraSyn or custom beaker).
-
Anode: Magnesium rod (sacrificial).
-
Cathode: Reticulated Vitreous Carbon (RVC) or Nickel Foam (high surface area).
-
Solvent: DMF (Anhydrous).
-
Electrolyte: 0.1 M Tetrabutylammonium iodide (TBAI).
Step-by-Step Procedure
-
Assembly: Polish the Mg anode to remove the oxide layer. Insert into the cell cap.
-
Solution Prep: In a glovebox or under Ar flow, dissolve:
-
Substituted Bromopyridine (0.5 mmol)
-
NiBr₂·glyme (10 mol%)
-
2,2'-Bipyridine (12 mol%)
-
TBAI (0.1 M) in DMF (5 mL).
-
-
CO₂ Saturation: Bubble dry CO₂ gas through the solution for 15 minutes. Critical: Maintain a CO₂ balloon during the reaction to ensure saturation.
-
Electrolysis:
-
Mode: Constant Current (Galvanostatic).
-
Current Density: 5–10 mA/cm².
-
Charge: 2.5 F/mol.
-
Stirring: 600 rpm (vigorous stirring is required to keep the catalyst active at the electrode surface).
-
-
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. The Mg-carboxylate salts will convert to the free acid.
Protocol B: Reactor-Controlled C–H Carboxylation
Best for: Late-stage functionalization of the pyridine core without pre-functionalization.
Recent breakthroughs (Nature, 2023) demonstrated that the reactor type dictates regioselectivity.
Comparative Parameters
| Parameter | C4-Selective (Undivided) | C5-Selective (Divided) |
| Anode | Sacrificial Mg | Carbon / Pt (Non-sacrificial) |
| Cathode | Stainless Steel / Ag | Carbon Felt |
| Mechanism | Paired Electrolysis (Radical Anion) | Direct Reduction / Protonation |
| Key Additive | Iodine ( | Lewis Acid (e.g., |
| Intermediate | Pyridine Radical Anion | Dihydropyridine Anion |
Workflow Logic
Figure 2: Divergent site-selectivity based on electrochemical cell configuration.
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Dimerization: If the current density is too high, pyridyl radicals may homocouple (bipyridines) rather than react with CO₂.
-
Fix: Lower current density or increase CO₂ pressure.
-
-
Passivation: Mg(OH)₂ or MgCO₃ buildup on the anode.
-
Fix: Use mechanical cleaning (polishing) or switch to a pulsed current (alternating polarity for milliseconds) to strip the passivation layer.
-
-
Proton Source Contamination: Water is the enemy. It leads to hydrodehalogenation (Ar-Br -> Ar-H) instead of carboxylation.
-
Fix: Flame-dry glassware and use molecular sieves in the solvent.
-
Data Validation
Before running a full scale-up, perform a Cyclic Voltammetry (CV) scan:
-
Scan 1: Catalyst + Solvent.
-
Scan 2: Catalyst + Substrate. (Look for catalytic current increase).
-
Scan 3: Catalyst + Substrate + CO₂. (Current should increase significantly, indicating fast kinetics with CO₂).
References
-
Jiao, N., et al. (2021). "Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2." Nature Communications. [Link]
-
Lin, S., Yu, D.G., et al. (2023).[4] "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature. [Link]
-
Manthiram, K., et al. (2019). "Artificial Photosynthesis for the Conversion of CO2 to Value-Added Chemicals." ACS Central Science. [Link]
-
Matthessen, R., et al. (2014). "Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids."[5][6][7] Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemistry converts carbon to useful molecules | Cornell Chronicle [news.cornell.edu]
- 5. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 7. Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-(3-Methylphenyl)pyridine-2-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Synthetic Chemistry
4-(3-Methylphenyl)pyridine-2-carboxylic acid, also known as 4-(m-tolyl)picolinic acid, is an increasingly important building block in the landscape of organic synthesis. Its unique structural architecture, featuring a pyridine-2-carboxylic acid moiety substituted with a 3-methylphenyl group at the 4-position, bestows upon it a valuable combination of steric and electronic properties. This makes it a versatile precursor for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Pyridine carboxylic acids, in general, are recognized as important intermediates in the production of pharmaceuticals, agrochemicals, and food additives.[1] The 2-carboxylic acid functionality, in particular, finds use as an intermediate for various drugs.[1]
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility as a key intermediate in the synthesis of bioactive molecules. We will delve into detailed protocols, mechanistic considerations, and the rationale behind its application, providing researchers, scientists, and drug development professionals with a practical resource for leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The key properties of this compound are summarized below:
| Property | Value |
| CAS Number | 1255636-64-6 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents |
The presence of both a carboxylic acid group and a pyridine nitrogen atom allows for a range of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the pyridine ring can participate in various coupling reactions or be N-oxidized to modulate its electronic properties. The 3-methylphenyl (m-tolyl) substituent provides steric bulk and influences the lipophilicity of the molecule and its derivatives.
Core Application: A Key Intermediate in Pharmaceutical Synthesis
One of the primary applications of this compound is as a crucial intermediate in the synthesis of complex heterocyclic systems, which often form the core of pharmacologically active compounds. While direct, detailed protocols for the use of this specific molecule are often proprietary and found within patent literature, its structural motif is present in molecules of medicinal interest. For instance, the related imidazopyridine core is found in the well-known hypnotic agent, zolpidem, which also features a methylphenyl substituent.[2]
The following section outlines a representative synthetic protocol where a substituted pyridine-2-carboxylic acid derivative is utilized in the construction of a more complex heterocyclic system, illustrating the potential synthetic pathways for this compound.
Application Note: Synthesis of a Substituted Pyridine-2-carboxamide
This protocol details the synthesis of a pyridine-2-carboxamide, a common scaffold in medicinal chemistry. This transformation highlights the reactivity of the carboxylic acid group and is a fundamental step in the elaboration of this compound into more complex drug candidates.
Reaction Scheme:
Figure 1. General scheme for amide coupling.
Protocol: Synthesis of N-Benzyl-4-(3-methylphenyl)pyridine-2-carboxamide
This procedure is a representative example of an amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the acid in anhydrous DMF.
-
Add benzylamine to the solution.
-
Add DIPEA to the reaction mixture, followed by the addition of HATU.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-(3-methylphenyl)pyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
HATU as a Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF as a Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents and promotes the reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Utility in Cross-Coupling Reactions: A Potential Ligand Scaffold
While direct evidence of this compound as a ligand in published literature is scarce, its structural features suggest significant potential in this area. The pyridine nitrogen and the carboxylate group can act as a bidentate ligand, chelating to a metal center. This chelation can stabilize the metal catalyst and influence the outcome of cross-coupling reactions.
The development of novel ligands is a cornerstone of advancing transition metal-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electronic and steric properties of the 4-(m-tolyl) group could be strategically employed to fine-tune the reactivity and selectivity of a metal catalyst.
Conceptual Workflow: Development of a Palladium Catalyst for Suzuki-Miyaura Coupling
The following workflow illustrates how this compound could be developed into a ligand for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 2. Conceptual workflow for catalyst development.
This conceptual workflow highlights the steps involved in transforming the carboxylic acid into a ligand for catalysis. The carboxylate would enhance the electron-donating ability of the ligand, potentially influencing the oxidative addition and reductive elimination steps of the catalytic cycle.
Future Outlook and Emerging Applications
The utility of this compound in organic synthesis is an area of active development. Its potential as a versatile building block extends beyond the applications discussed. Future research may focus on:
-
Development of Novel Catalysts: Systematic investigation of its coordination chemistry with various transition metals could lead to the discovery of novel catalysts with unique reactivity and selectivity.
-
Synthesis of Bioactive Molecules: Its incorporation into drug discovery programs as a key intermediate for the synthesis of novel therapeutic agents is a promising avenue. The pyridine scaffold is a common feature in many biologically active compounds.
-
Materials Science: The rigid and aromatic nature of the molecule makes it a potential candidate for the synthesis of organic materials with interesting photophysical or electronic properties.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties make it a key intermediate in the preparation of complex organic molecules, with significant potential in pharmaceutical and materials science. The protocols and conceptual workflows presented in this guide are intended to provide a foundation for researchers to explore and exploit the full synthetic potential of this important compound. As the demand for novel and complex molecules continues to grow, the role of such well-defined building blocks will undoubtedly become even more critical.
References
- This guide is a synthesis of established chemical principles and does not directly cite a single source for all its content. The references provided support specific claims made within the text.
- US Patent US8575350B2, "Process for producing pyridine carboxylic acids," issued November 5, 2013.
-
"Zolpidem." Wikipedia, Wikimedia Foundation, [Link]
Sources
Application Note: Paper Chromatography for Separation of Pyridinecarboxylic Acids
Abstract & Introduction
Pyridinecarboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA) , Nicotinic acid (3-PCA, Niacin) , and Isonicotinic acid (4-PCA) —are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and enzyme inhibitors.[1] Their separation is analytically challenging due to their structural similarity, amphoteric nature, and identical molecular weight (123.11 g/mol ).[1]
While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitation, Paper Chromatography (PC) remains a powerful, cost-effective orthogonal tool for rapid purity screening, reaction monitoring, and qualitative identification of isomers without complex instrumentation.[1]
This Application Note provides a definitive protocol for the separation of PCA isomers using partition chromatography. It details solvent systems optimized for the ionization states of the pyridine ring, specific visualization techniques including the Koenig reaction, and mechanistic insights to ensure reproducible separations.[1]
Mechanism of Separation
The separation of PCA isomers on cellulose paper is governed by partition chromatography , where the solute distributes between the stationary aqueous phase (bound to cellulose fibers) and the mobile organic phase.[1]
The Amphoteric Challenge
PCAs are zwitterionic. Their migration is dictated by the pH of the solvent system relative to their dissociation constants (pKa).[1]
-
Acidic Solvents (e.g., Butanol/Acetic Acid): The solvent pH is below the isoelectric point (pI).[1] The pyridine nitrogen becomes protonated (
), increasing water solubility and reducing values.[1] -
Basic Solvents (e.g., Propanol/Ammonia): The carboxylic acid group is ionized (
), while the pyridine nitrogen is uncharged.[1] -
The "Ortho" Effect (Picolinic Acid): Picolinic acid (2-PCA) often exhibits distinct retention behavior compared to 3- and 4-PCA due to its ability to form intramolecular hydrogen bonds or stable chelate-like structures, reducing its effective polarity in certain systems.[1]
Diagram: Separation Logic & Workflow
Caption: Workflow for the paper chromatographic separation of Pyridinecarboxylic Acids, highlighting solvent selection and dual-mode visualization.
Materials and Reagents
Stationary Phase[1]
-
Paper: Whatman No. 1 chromatography paper (standard analytical grade).
-
Preparation: Cut into 15 cm x 25 cm sheets. Draw a pencil line (origin) 2.0 cm from the bottom edge.[1]
Mobile Phases (Solvent Systems)[1]
-
System A (Standard - Acidic): n-Butanol : Glacial Acetic Acid : Water (4:1:5, v/v/v).[1]
-
Preparation: Mix thoroughly in a separatory funnel. Allow phases to separate. Use the upper organic layer as the mobile phase.[1] Place the lower aqueous layer in a beaker at the bottom of the tank to saturate the atmosphere.
-
-
System B (Alternative - Basic): n-Propanol : Ammonia (conc.) : Water (6:3:1, v/v/v).[1]
-
Use Case: Best for separating Nicotinic acid from Isonicotinic acid if System A fails to resolve them.[1]
-
Visualization Reagents[1][2]
-
UV Lamp: Short-wave (254 nm).[1]
-
Koenig Reagent (Specific for Pyridine Ring):
-
Solution A: 4% aqueous Cyanogen Bromide (CNBr).[1] (DANGER: Highly Toxic - See Safety) .
-
Solution B: 2% Aniline in 50% Ethanol.
-
-
Copper Acetate Reagent (Specific for Picolinic Acid):
Detailed Experimental Protocol
Step 1: Sample Preparation[1]
-
Dissolve 10 mg of the reference standards (Picolinic, Nicotinic, Isonicotinic acids) individually in 10 mL of 50% ethanol/water.[1]
-
Dissolve the unknown sample in the same solvent to a concentration of ~1 mg/mL.
Step 2: Spotting
-
Using a micropipette or capillary tube, apply 5–10 µL of each solution to the origin line.
-
Keep spot diameter < 5 mm.[1]
-
Allow spots to dry completely (use a hair dryer on cool setting if necessary).
Step 3: Development (Ascending)[1]
-
Equilibration: Place the chromatography paper in the chamber (saturated with solvent vapor) for 15 minutes before lowering it into the mobile phase. This prevents "edge effects."
-
Run: Lower the paper edge into the solvent (System A or B).[1] Ensure the solvent level is below the origin line.
-
Allow the solvent front to migrate approximately 12–15 cm (approx. 3–5 hours for Whatman No. 1).
Step 4: Visualization
Method A: Non-Destructive (UV) [1]
-
Dry the paper in a fume hood.[1]
-
Examine under UV light (254 nm).
-
Result: PCAs appear as dark absorption spots against the fluorescent background of the paper (or bright fluorescent spots if using treated paper).
Method B: Chemical Derivatization (Koenig Reaction) Use this for high-specificity identification.[1]
-
Safety: Perform in a high-efficiency fume hood. Wear nitrile gloves.[1]
-
Spray the chromatogram lightly with Solution A (CNBr) .
-
Wait 2 minutes.
-
Spray with Solution B (Aniline) .[1]
-
Result: Pyridine derivatives appear as distinct yellow to orange/red spots.[1]
Method C: Copper Complexation (Picolinic Acid Specific)
-
Spray with 0.5% Copper Acetate.[1]
-
Result: Picolinic acid forms a stable red/purple chelate spot ; other isomers do not react or show faint blue background.[1]
Data Analysis & Expected Results
Calculate the Retention Factor (
Table 1: Relative Migration Data (System A: n-Butanol/Acetic Acid/Water)
| Compound | Structure | Approx.[1][3][2][4][5][6][7][8][9] Rf (System A)* | Visualization Color (Koenig) | Specificity Note |
| Picolinic Acid | 2-COOH | 0.55 - 0.65 | Yellow-Orange | Forms red chelate with Cu(II) |
| Nicotinic Acid | 3-COOH | 0.68 - 0.75 | Yellow | Vitamin B3 activity |
| Isonicotinic Acid | 4-COOH | 0.70 - 0.78 | Yellow | Often trails Nicotinic acid |
*Note: Absolute Rf values vary with temperature and paper batch. Always run standards alongside samples.
Separation Logic Diagram
Caption: Relative interaction strength and migration logic. Picolinic acid's ability to chelate or form intramolecular bonds often results in distinct retention compared to the 3- and 4- isomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing Spots | Ionization of the pyridine nitrogen during migration.[1] | Add a small amount of ammonia (for basic systems) or ensure acetic acid concentration is sufficient (for acidic systems) to suppress ionization changes.[1] |
| Poor Resolution (3- vs 4-PCA) | Structural similarity.[1] | Switch to System B (Propanol/Ammonia) . The basic pH ionizes the carboxyl group fully, exploiting subtle pKa differences.[1] |
| Faint Spots | Low concentration.[1] | Apply multiple spots (dry between applications) to concentrate the sample at the origin. |
| Edge Effect | Uneven solvent flow.[1] | Ensure the paper does not touch the chamber walls; equilibrate the tank for at least 30 mins before running. |
Safety & Compliance (E-E-A-T)
-
Cyanogen Bromide (CNBr): This reagent hydrolyzes to release Hydrogen Cyanide (HCN).[1] Fatal if inhaled. [1]
-
Protocol: Use only in a certified fume hood. Prepare fresh in small quantities. Neutralize waste with bleach (sodium hypochlorite) immediately.[1]
-
Alternative: For routine teaching or lower-risk labs, use Iodine Vapor (place paper in a jar with iodine crystals) as a general visualizer, though it is less specific than the Koenig reaction.[1]
-
-
Solvents: n-Butanol and Acetic Acid are flammable and corrosive.[1] Use standard PPE.[1]
References
-
Dawson, R. M. C., et al. (1986).[1][4] Data for Biochemical Research. 3rd Ed. Oxford University Press.[1] (Source for pKa values and general chromatographic properties).
-
Hais, I. M., & Macek, K. (1963).[1] Paper Chromatography: A Comprehensive Treatise. Academic Press.[1] (Foundational text on solvent systems for heterocyclic acids).
-
Bhatia, S. C. (2004).[1][4] Advanced Physical Chemistry Experiments. (Details on partition coefficients and Rf calculations).
-
Koenig, W. (1904).[1] "Über eine neue Reaktion auf Pyridin". Journal für Praktische Chemie. (Original description of the Pyridine ring cleavage reaction).
-
PubChem Database. (2023).[1] Compound Summary for Picolinic Acid (CID 1018), Nicotinic Acid (CID 938), Isonicotinic Acid (CID 72301).[1] Link
Sources
- 1. scribd.com [scribd.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of 4-(3-Methylphenyl)pyridine-2-carboxylic Acid Derivatives
Introduction: The Significance of 4-Arylpyridine-2-carboxylic Acid Scaffolds in Drug Discovery
The 4-arylpyridine-2-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid group, allows for specific and high-affinity interactions with a variety of biological targets.[1][2] Derivatives of this core structure have shown a broad spectrum of biological activities, including potential as cell cycle inhibitors for cancer therapy.[3] The strategic derivatization of the carboxylic acid moiety into esters, amides, and other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a versatile platform for drug development.[1]
This guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of the parent compound, 4-(3-methylphenyl)pyridine-2-carboxylic acid, and its subsequent derivatization into esters and amides. The methodologies described herein are designed to be accessible to researchers in both academic and industrial settings.
Strategic Synthesis of the Core Moiety: this compound
The key challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the pyridine and the 3-methylphenyl rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most efficient and versatile methods for this transformation due to their high yields, mild reaction conditions, and excellent functional group tolerance.[4][5][6]
Synthetic Workflow Overview
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyridine Carboxylic Acids
Current Status: Operational | Tier: Level 3 (Advanced Methodology)
Subject: Overcoming Zwitterionic & Solubility Challenges in Downstream Processing
Introduction: The "Zwitterion Trap"
Welcome to the technical support hub for pyridine carboxylic acids (PCAs). If you are here, you likely encountered a common frustration: standard organic extraction failed.
The Core Problem: PCAs (e.g., Picolinic, Nicotinic, Isonicotinic acids) are amphoteric. They exist as zwitterions (internal salts) in neutral solutions, possessing both a positive charge (pyridinium nitrogen) and a negative charge (carboxylate).
-
Consequence 1: They are highly soluble in water and insoluble in non-polar solvents (ether, hexane, DCM), rendering simple liquid-liquid extraction ineffective.
-
Consequence 2: They have high melting points and low volatility, making distillation difficult without derivatization or degradation (decarboxylation).
This guide provides field-proven protocols to bypass these physicochemical traps.
Module 1: Extraction Troubleshooting
Q: My product remains in the aqueous phase despite repeated washes with DCM or Ether. How do I extract it?
A: Switch to Reactive Extraction. Physical extraction relies on polarity differences, which fail here. You must use Reactive Extraction , which relies on reversible chemical complexation. You need a carrier (extractant) that bonds with the acid in the organic phase.[1]
The Protocol: TBP/TOA Complexation
-
Select the Extractant:
-
Tri-n-octylamine (TOA): Generally superior for PCAs due to strong ion-pair formation.
-
Tri-n-butyl phosphate (TBP): An alternative, though often requires higher concentrations.
-
-
Select the Diluent: Do not use pure extractant. Dissolve TOA (20-40% v/v) in a modifier like Oleyl Alcohol or a mixture of Dodecane + 1-Octanol .
-
Why? The alcohol stabilizes the polar acid-amine complex, preventing the formation of a third phase (emulsion/gunk).
-
-
Execute Extraction:
-
Adjust aqueous feed to pH < pKa1 (ensure acid form).
-
Mix with Organic Phase (TOA/Diluent).
-
Mechanism: The amine (TOA) forms a hydrophobic complex with the PCA (
), pulling it into the organic layer.
-
-
Back-Extraction (Stripping):
-
Contact the loaded organic phase with dilute NaOH or hot water (temperature swing). The complex breaks, releasing the PCA salt back into a clean aqueous phase, leaving impurities behind.
-
Reference: Datta, D. & Kumar, S. (2014).[2][3] Reactive Extraction of Pyridine-2-carboxylic Acid... [See Ref 1]
Module 2: Separation from Inorganic Salts
Q: My reaction mixture is saturated with Sodium Sulfate/Chloride. Crystallization yields a salt-contaminated product. How do I desalt?
A: Use Ion Exchange (IEX) or Electrodialysis. Direct crystallization from high-salt streams causes co-precipitation because PCAs and inorganic salts often share similar solubility profiles in water.
Method A: Anion Exchange (Best for low concentrations)
-
Loading: Pass the aqueous solution (at neutral pH) through a Strong Basic Anion Exchange Resin (e.g., Amberlite IRA-400, Cl- form).
-
Washing: Flush with deionized water to remove unbound inorganic salts.
-
Elution: Elute with a strong inorganic acid (HCl) or brine.
-
Note: This leaves you with the PCA hydrochloride salt. You must then neutralize to the isoelectric point (see Module 4) to precipitate the free acid.
-
Method B: "Salting-Out" Extraction If you cannot use resins, revisit Reactive Extraction (Module 1). High salt concentrations actually improve reactive extraction efficiency by the "Salting-Out Effect," pushing the organic PCA molecule into the organic phase while retaining inorganic salts in the water.
Module 3: Thermal Instability & Decarboxylation
Q: My yield is low, and the product color is darkening during drying/distillation. What is happening?
A: You are likely decarboxylating your product. PCAs are thermally unstable. The electron-withdrawing nitrogen creates a driving force to eject CO2, especially in ortho-substituted isomers (Picolinic acid, Quinolinic acid).
Thermal Stability Hierarchy:
-
High Risk: 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
Decarboxylates to Nicotinic acid at ~120°C.[7] -
Moderate Risk: 2-Pyridinecarboxylic acid (Picolinic acid).[8][9]
-
Lower Risk: 3-Pyridinecarboxylic acid (Nicotinic acid).
Troubleshooting Steps:
-
Stop Distilling: Never attempt atmospheric distillation of the free acid.
-
Vacuum Drying: Dry crystals under high vacuum at temperatures below 60°C .
-
Esterification: If purification requires distillation, convert the acid to a methyl ester first. The ester is thermally stable and volatile. You can hydrolyze it back to the acid after purification.
Visualizing the Risk: See Diagram 1 below for the decarboxylation pathway.[7]
Module 4: Isoelectric Precipitation (The Polishing Step)
Q: I am trying to crystallize the final product, but it won't precipitate, or yields are terrible.
A: You missed the Isoelectric Point (pI). Solubility of zwitterions is at its absolute minimum exactly at the isoelectric point. Even a deviation of 0.5 pH units can increase solubility by orders of magnitude.
The Protocol:
-
Calculate pI:
-
Example (Nicotinic Acid): pKa1 ≈ 2.07, pKa2 ≈ 4.81. pI ≈ 3.44 .
-
-
Process:
-
Dissolve crude PCA in minimum hot water (or dilute acid/base).
-
Slowly adjust pH to exactly the calculated pI while cooling.
-
Allow crystallization to occur undisturbed.
-
-
Solvent Anti-Solvent: If water solubility is still too high at pI, add Ethanol or Acetone (PCAs are sparingly soluble in these) to force precipitation.
Visualizing the Workflow
Diagram 1: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on salt content and product concentration.
Diagram 2: Reactive Extraction Mechanism
Caption: Mechanism of Reactive Extraction. The amine extractant pulls the hydrophilic acid into the organic phase via ion-pair formation.
Quantitative Data: Solubility & Properties
| Compound | pKa1 (COOH) | pKa2 (NH+) | Isoelectric Point (pI) | Solubility (Water, 25°C) | Thermal Risk |
| Picolinic Acid (2-PCA) | 1.01 | 5.32 | 3.17 | ~880 g/L | Moderate |
| Nicotinic Acid (3-PCA) | 2.07 | 4.81 | 3.44 | ~18 g/L | Low |
| Isonicotinic Acid (4-PCA) | 1.84 | 4.96 | 3.40 | ~6 g/L | Low |
| Quinolinic Acid (2,3-di) | 2.43 | 5.06 | ~3.7 | ~55 g/L | High (>120°C) |
Note: Solubility data highlights why Nicotinic and Isonicotinic acids are easier to precipitate via pI adjustment than Picolinic acid, which is extremely soluble.
References
-
Datta, D., & Kumar, S. (2014).[2] Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems.[2] Journal of Chemical & Engineering Data. Link
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.[10]Link
-
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Canadian Journal of Chemistry.[7] Link
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.[9] Molecules.[1][3][6][7][10][11][12][13][14][15][16][17] Link
-
RSC Publishing. Separation of carboxylic acids on a weakly acidic cation-exchange resin. The Analyst.[3] Link
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoelectric point - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
stability issues of 4-(3-Methylphenyl)pyridine-2-carboxylic acid under acidic conditions
Status: Active Ticket ID: CHEM-SUP-2024-001 Subject: Stability & Handling under Acidic Conditions Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Picolinic Paradox"
You are likely accessing this guide because you have observed inconsistent yields, "disappearing" material, or confusing NMR spectra when handling 4-(3-Methylphenyl)pyridine-2-carboxylic acid in acidic media.
This molecule belongs to the picolinic acid (pyridine-2-carboxylic acid) class.[1] While the 4-(3-methylphenyl) substituent adds lipophilicity and steric bulk, the core stability is dictated by the 2-position carboxylic acid relative to the pyridine nitrogen.
The Core Conflict: This molecule is amphoteric. In acidic conditions, it faces two distinct fates depending on temperature:
-
Cold Acid: Forms a stable, soluble pyridinium salt.
-
Hot Acid: Undergoes irreversible decarboxylation (The Hammick Reaction pathway).
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: Thermal Decarboxylation (The Hammick Trap)
The Issue: "I heated my reaction mixture in HCl to hydrolyze an ester/amide precursor, and my product mass disappeared. LCMS shows a mass of [M-44]."
Technical Explanation: Picolinic acids are uniquely susceptible to thermal decarboxylation compared to their meta (nicotinic) or para (isonicotinic) isomers. This is known as the Hammick Reaction pathway.
In acidic media, the pyridine nitrogen is protonated. If heat is applied, this protonated ring acts as an electron sink, facilitating the homolytic cleavage of the C-C bond between the ring and the carboxylate. This generates an ylide-like transition state that rapidly loses CO₂ to form 4-(3-methylphenyl)pyridine .
Key Factor: This reaction is thermal .[2] At room temperature, the activation energy is rarely met. Above 80°C in acidic media, degradation is rapid.
Mechanism Visualization
Figure 1: The Hammick reaction pathway showing the thermal risk of decarboxylation in acidic environments.[3][4]
Troubleshooting Protocol: Preventing Decarboxylation
| Variable | Safe Range | Danger Zone | Recommendation |
| Temperature | < 50°C | > 80°C | If hydrolysis requires heat, use basic conditions (NaOH/LiOH), then acidify cold to precipitate. |
| Acid Strength | 1M - 2M | Conc. H₂SO₄ / HCl | Avoid oxidizing acids (HNO₃) which may attack the methylphenyl group. |
| Time | < 2 Hours | Overnight Reflux | Monitor conversion by HPLC every 30 mins. Do not "set and forget." |
Module 2: Solubility & Isoelectric Point (The "Oiling Out" Phenomenon)
The Issue: "I acidified my basic hydrolysis mixture to isolate the product, but it formed a sticky oil or didn't precipitate at all."
Technical Explanation: As an amphoteric molecule, this compound exists in three species depending on pH.
-
pH < 1 (Cationic): Soluble pyridinium salt.
-
pH ~3-4 (Zwitterionic): Net neutral charge. Lowest Solubility (Isoelectric Point - pI).
-
pH > 7 (Anionic): Soluble carboxylate salt.
If you overshoot the acidification (going from pH 12 directly to pH 1), you pass through the pI region too quickly, often trapping impurities or forming a supersaturated solution (oil) rather than a crystal.
Data: Theoretical Solubility Profile
| pH Region | Species Form | Solubility Status |
| pH < 1.5 | Cation (N-H⁺, COOH) | High (Soluble as Chloride salt) |
| pH 3.0 - 4.5 | Zwitterion (N-H⁺, COO⁻) | Low (Precipitation Zone) |
| pH > 7.0 | Anion (N, COO⁻) | High (Soluble as Na/Li salt) |
Workflow: Controlled Isolation
Figure 2: Decision tree for isolating the free acid via isoelectric precipitation.
Module 3: Analytical Confusion (Salt vs. Free Acid)
The Issue: "My NMR in DMSO-d6 looks different than my NMR in D2O/DCl. The shifts are moving, and the integration is weird."
Technical Explanation: Users often inadvertently isolate the Hydrochloride Salt (if they dry down a strongly acidic solution) rather than the Free Acid .
-
Free Acid: High melting point, poor water solubility.
-
HCl Salt: Lower/broader melting point, hygroscopic, high water solubility.
-
NMR Effect: Protonation of the pyridine nitrogen causes a significant downfield shift (deshielding) of the adjacent aromatic protons (positions 3, 5, and 6 on the pyridine ring).
Validation Step: If you suspect you have the salt but want the free acid:
-
Suspend the solid in a minimal amount of water.
-
Adjust pH to 3.5 with saturated Sodium Acetate solution.
-
The free acid will precipitate.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic acid (TFA) to deprotect a Boc group on a derivative of this molecule? A: Yes, but keep it cold (0°C to RT) . TFA is strong enough to protonate the pyridine. If you heat it, you risk decarboxylation.[2] Remove TFA under vacuum at low temperature (< 40°C).
Q: I see a new spot on TLC after acidic workup that is less polar than my product. What is it? A: This is almost certainly 4-(3-methylphenyl)pyridine (the decarboxylated by-product). It lacks the polar carboxylic acid group, so it runs much higher on silica (non-polar).
Q: My product turned pink/red during acid hydrolysis. Is it decomposing? A: Not necessarily. Trace transition metals (often from stir bars or spatulas) can complex with picolinic acids (which are excellent bidentate ligands) to form colored complexes. This is often an impurity at ppm levels. A recrystallization with a chelating agent (like EDTA wash) or simple charcoal filtration usually fixes this.
References
-
Dyson, P. & Hammick, D. L. (1937).[2] "Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups."[2] Journal of the Chemical Society, 1724.[2]
-
Dunn, G. E. et al. (1971). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 49(7).
-
Cantlon, J. et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." Crystals, 13(3), 398.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. 4-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 2762820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing Catalyst Selection for Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of functionalized pyridines. The inherent electronic properties of the pyridine ring present unique challenges, but with a systematic approach to catalyst and reaction optimization, these hurdles can be overcome.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of pyridine derivatives often challenging?
The primary challenges in pyridine functionalization stem from its fundamental electronic and structural characteristics:
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions.[1][2] This inherent electronic deficiency deactivates the ring towards many common synthetic transformations.[1][2]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with transition metal catalysts (e.g., Palladium, Rhodium, Iridium).[1][3] This coordination can block active sites, leading to catalyst inhibition or complete deactivation, which often results in low or no product yield.[1][3][4] This is a particularly prevalent issue in cross-coupling reactions and C-H activation.[3]
-
Regioselectivity Control: Pyridine has multiple C-H bonds (at the C2, C3, and C4 positions) that can potentially be functionalized. Achieving selective functionalization at a single desired position can be difficult, often leading to mixtures of isomers and reducing the yield of the target compound.[1]
Q2: My pyridine functionalization reaction is resulting in a low yield. What are the initial troubleshooting steps?
When faced with a low-yielding pyridine functionalization reaction, a systematic evaluation of the reaction parameters is crucial. Here are the initial checks to perform:
-
Purity of Starting Materials: Confirm the purity of your pyridine substrate, coupling partner, reagents, and solvents. Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[1]
-
Inert Reaction Conditions: Scrutinize your reaction setup to ensure it is rigorously dry and under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation of catalytically active species, such as Pd(0) in cross-coupling reactions.[3]
-
Reaction Parameters: Re-evaluate the reaction conditions, including temperature, reaction time, and concentration. Suboptimal parameters are a common cause of poor yields.[1] In some cases, more forcing conditions like higher temperatures or increased catalyst loading may be necessary.[5]
-
Stirring Rate: For biphasic reactions, ensure a high stirring rate to maximize interfacial contact where the reaction occurs.[5]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Catalyst Deactivation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms: The reaction fails to go to completion, or you observe a gradual decrease in catalyst activity over time, especially in flow chemistry setups.[3]
Causality: The pyridine nitrogen's lone pair strongly coordinates to the palladium catalyst, inhibiting its catalytic activity.[3] This is particularly problematic for 2-substituted pyridines.[3]
Solutions:
-
Ligand Selection: The choice of ligand is critical to stabilize the metal center and modulate its reactivity.[1] For pyridine substrates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider screening a panel of ligands.
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like Buchwald's G2, G3, or G4) can significantly influence the generation of the active Pd(0) species.[1][6] Pre-catalysts are often more stable and efficient in generating the active catalyst.[5][6]
-
Base and Solvent System: A thorough screening of different bases (e.g., K₃PO₄, Na₂CO₃) and solvent systems is often necessary.[3][7]
-
Protecting Groups: When the pyridine nitrogen's Lewis basicity interferes with the reaction, using a protecting group is advisable.[1] Common strategies include:
-
Lewis Acid Additives: In some cases, a Lewis acid can be used to coordinate with the pyridine nitrogen, preventing it from poisoning the catalyst.[4]
Experimental Protocol: Screening Palladium Catalysts for a Suzuki-Miyaura Coupling of a Bromopyridine
-
Setup: To a series of oven-dried reaction vials, add the bromopyridine substrate (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %) to each vial.
-
Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water mixture). Purge each vial with argon for 5-10 minutes.
-
Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Analysis: Compare the conversion and yield for each catalyst/ligand combination to identify the optimal system.
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptoms: Formation of a mixture of isomers (e.g., C2, C3, and C4 functionalization).[1]
Causality: The inherent electronic properties of the pyridine ring can lead to competitive functionalization at multiple sites. The C2 and C4 positions are electronically favored for nucleophilic attack, while the C3 position is generally less reactive.[8]
Solutions:
-
Directing Groups: The use of a directing group covalently attached to the pyridine ring can effectively control regioselectivity by positioning the catalyst in proximity to a specific C-H bond.[8][9]
-
Ligand-Controlled Regioselectivity: Specialized ligands can override the intrinsic reactivity of the pyridine ring. For example, a bifunctional N-heterocyclic carbene (NHC) ligand with a Lewis acid-binding side arm has been shown to direct Ni-catalyzed C3-alkenylation.[4]
-
Steric Hindrance: Introducing bulky substituents at certain positions can sterically block those sites and direct functionalization to less hindered positions.[10]
-
Pyridine N-Oxide Strategy: Conversion to the corresponding N-oxide can activate the C2 and C4 positions for certain functionalizations.[1]
Table 1: General Guide to Regioselectivity in Pyridine C-H Functionalization
| Target Position | General Strategy | Catalyst/Reagent Considerations |
| C2 | Often electronically favored. Can be enhanced by proximity of a directing group on the nitrogen.[10] | Pd, Ni, Rh, Ru, Fe, and Ag catalysts have been used.[10] |
| C3 | Intrinsically less reactive. Often requires a directing group or specialized ligand.[4][8] | Pd(II)-catalyzed C3–H alkenylation has been reported, though it may require a large excess of the pyridine substrate.[4] Bifunctional Ni-NHC catalysts can also achieve C3 selectivity.[4] |
| C4 | Electronically accessible. Can be targeted using N-oxide strategies or specific catalytic systems.[1] | Photoredox catalysis has shown enhanced ortho-selectivity (relative to the nitrogen) in some Minisci-type reactions.[8] |
Problem 3: Overalkylation in Pyridine Alkylation Reactions
Symptoms: Formation of a mixture of mono- and di-alkylated products.
Causality: In reactions like the Minisci-type C-H alkylation, the initial mono-alkylation may not sufficiently deactivate the pyridine ring, allowing for a second alkylation to occur, often at the C6 position.[11]
Solutions:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent can help to minimize overalkylation, though it is often not sufficient on its own.[11]
-
Reaction Conditions: Optimization of reaction time and temperature can favor the formation of the mono-alkylated product.
-
Substrate Modification: Introducing a sterically hindering group can prevent the second alkylation.
Visualizing Catalyst Selection Logic
The following diagram illustrates a general workflow for troubleshooting and optimizing catalyst selection in pyridine functionalization.
Caption: Troubleshooting workflow for pyridine functionalization.
Advanced Strategies
Late-Stage Functionalization (LSF)
For complex, drug-like molecules containing a pyridine moiety, late-stage functionalization (LSF) offers an efficient way to create new analogs without de novo synthesis.[8] However, the selectivity challenges with pyridines remain. Photoredox catalysis has emerged as a promising tool for LSF, in some cases offering enhanced ortho-selectivity compared to traditional Minisci-type reactions.[8]
Controlling Distal C-H Functionalization
Functionalizing positions other than C2 (i.e., C3 and C4) has historically been challenging.[10] Recent advances have enabled more reliable access to these distal positions through:
-
Non-directed Pd/phenanthroline catalysis for C3-arylation: While effective, this method may require a large excess of the pyridine substrate.[10]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can influence the regioselectivity of functionalization. For instance, in some Ni-catalyzed reactions, electron-withdrawing groups like -F and -CF₃ can increase the yield of C5 functionalization (meta to the nitrogen).[4]
References
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). Tetrahedron. Retrieved from [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
improving the efficiency of electrochemical carboxylation of pyridines
The following technical guide serves as a specialized support center for optimizing the electrochemical carboxylation of pyridines. It is designed for immediate application in a research setting, prioritizing mechanistic understanding and troubleshooting over generic instructions.
Status: Operational | Tier: Advanced Research Support Topic: Efficiency & Regioselectivity Optimization
Core Mechanistic Intelligence
Before troubleshooting, you must diagnose the type of failure based on the reaction pathway. Pyridine carboxylation is not a single reaction; it is a bifurcated pathway dictated by your reactor design and additives.
The "Reactor-Control" Paradigm
Efficiency in pyridine carboxylation is rarely about "better stirring." It is about controlling the fate of the Pyridine Radical Anion (Py•⁻) .
-
Pathway A (C4-Selective): Occurs in an Undivided Cell .[1][2][3] This is a Paired Electrolysis. The cathode reduces pyridine to Py•⁻. The anode oxidizes an additive (usually Iodide, I⁻) to Iodine (I₂). The I₂ acts as a Hydrogen Atom Transfer (HAT) agent, abstracting H• from the C4 position of the intermediate, driving selectivity.[4]
-
Pathway B (C5-Selective): Occurs in a Divided Cell .[2][3] Without the anodic generation of I₂ (due to the membrane barrier), the Py•⁻ follows its intrinsic reactivity or reacts via a different mechanism (often protonation followed by carboxylation at the kinetically favored C5 position).
Visualization: The Regiodivergent Pathway
Figure 1: Decision tree showing how reactor setup dictates the mechanistic fate of the pyridine radical anion.
Protocol Optimization & Troubleshooting
Module A: Low Yield (General)
Symptom: Starting material remains, or current drops over time.
| Potential Cause | Diagnostic Check | Corrective Action |
| Electrode Passivation | Inspect the anode (usually Mg or Al). Is it covered in a white/grey film? | Polish & Pulse: Physically polish the anode before every run. Switch to an alternating polarity setup (if hardware allows) or add a chemical cleaning step (brief acid dip) between runs. |
| Moisture Contamination | Are you seeing H₂ bubbles at the cathode? (Competitive HER) | Dry Solvents: Pyridine reduction potentials (-2.0V to -2.6V vs SCE) are very negative. Even trace water favors Hydrogen Evolution Reaction (HER). Use anhydrous DMF/THF and dried electrolytes. |
| CO₂ Starvation | Is the solution saturated? | Sparging: Do not just use a balloon. Sparge the solvent with CO₂ for 15 mins before adding the substrate. Maintain a CO₂ balloon during electrolysis to ensure saturation. |
| Low Conductivity | High cell voltage (>10V) for low current? | Electrolyte Boost: Increase supporting electrolyte (nBu₄NPF₆ or nBu₄NBF₄) concentration to 0.1M - 0.2M. Ensure the solvent (DMF) is pure. |
Module B: Regioselectivity Failure (Getting Mixtures)
Symptom: Targeting C4 but getting C5/C2 mixtures.
Q: I am using an undivided cell but my C4 selectivity is poor (<5:1). Why? A: You likely lack the Hydrogen Atom Transfer (HAT) mediator.
-
The Fix: Add a catalytic amount of Iodide (e.g., nBu4NI or NaI, 10-20 mol%).
-
The Logic: In an undivided cell, the anode oxidizes I⁻ to I₂. This I₂ is required to abstract the hydrogen from the C4-position of the radical anion. Without it, the radical anion reacts non-selectively.
Q: I am seeing C2-carboxylation. What is happening? A: This often indicates Over-Reduction or Lewis Acid Activation .
-
The Fix: If you are using strong Lewis Acids (like AlCl₃ or excess Mg²⁺ salts) or silanes (TMSCl), the mechanism may shift to a Minisci-type radical addition which favors C2/C4. To restore C4 specificity, stick to the Mg anode / Pt cathode system without strong external Lewis acids unless specifically targeting the silyl-activation pathway.
Module C: Substrate-Specific Issues
Symptom: Halogenated pyridines are dehalogenating instead of carboxylating.
Q: My 3-bromopyridine is turning into pyridine, not nicotinic acid. A: Reductive dehalogenation is faster than carboxylation at standard potentials.
-
The Fix: You must use a Ni-Catalyzed protocol for halopyridines.
-
Protocol: Use NiCl2(glyme) (10 mol%) with a bipyridine ligand. The Ni(0) species inserts into the C-X bond before reduction, bypassing the direct radical anion pathway. This is a "reductive cross-coupling" mechanism, not a C-H functionalization.
-
High-Efficiency Workflows (Step-by-Step)
Workflow 1: C4-Selective C-H Carboxylation (The "Cornell-Sichuan" Protocol)
Best for: Unsubstituted pyridines, simple alkyl-pyridines.
-
Cell Setup: Undivided cell (glass vial with septum).
-
Electrodes:
-
Cathode: Platinum plate (1 x 1 cm).
-
Anode: Magnesium plate (sacrificial).[1]
-
-
Reagents:
-
Solvent: Anhydrous DMF (5 mL).
-
Electrolyte: nBu4NBF4 (0.1 M).
-
Additive: nBu4NI (20 mol%) [CRITICAL for C4] .
-
Substrate: Pyridine (0.5 mmol).
-
-
Procedure:
-
Workup: Acidify with 1M HCl to remove Mg salts, then extract or purify via ion-exchange if the product is zwitterionic.
Workflow 2: Silane-Assisted Carboxylation (Enhanced Reactivity)
Best for: Electron-rich pyridines that are hard to reduce.
-
Cell Setup: Undivided cell.
-
Electrodes: Al anode / Graphite cathode.
-
Reagents:
-
Solvent: THF.[1]
-
Activator: TMSCl (Chlorotrimethylsilane, 1.5 equiv).
-
-
Mechanism: TMSCl reacts with pyridine to form the N-silyl pyridinium salt. This salt has a much less negative reduction potential (easier to reduce) than free pyridine.
-
Note: This produces the N-silyl-dihydropyridine carboxylate, which requires oxidative workup (air or mild oxidant) to re-aromatize to the ester/acid.
Advanced Troubleshooting Flowchart
Use this logic gate to determine your next optimization step.
Figure 2: Logic flow for diagnosing yield and selectivity errors.
References
-
Regiodivergent C4/C5 Carboxylation (Reactor Control): Zhang, L., et al. "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature613 , 84–89 (2023).
-
Birch-Type Carboxylation (Dearomatization): Bissel, P., et al.[9] "A chemoselective electrochemical Birch carboxylation of pyridines." Green Chemistry (2025).[2]
-
Silane-Assisted C4 Functionalization: Gao, X., et al. "Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance."[4] Science Advances (2025).
-
Ni-Catalyzed Reductive Carboxylation (General Mechanism): Jiao, K. J., et al. "Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2."[5] Nature Communications12 , 1-9 (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]
- 4. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A chemoselective electrochemical birch carboxylation of pyridines - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05976J [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Picolinic Acid Synthesis: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, or pyridine-2-carboxylic acid, stands as a crucial heterocyclic building block in the synthesis of a wide array of pharmaceuticals, herbicides, and coordination complexes. Its utility in drug development is particularly noteworthy, with derivatives showing promise in various therapeutic areas. The selection of an appropriate synthetic route is a critical decision in any research or development program, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides a comprehensive comparison of the most prevalent and emerging methods for picolinic acid synthesis, offering field-proven insights and supporting experimental data to inform your selection process.
Oxidation of 2-Methylpyridine (α-Picoline): The Classical Workhorse
The oxidation of the readily available starting material, 2-methylpyridine (often referred to as α-picoline), is a long-established and versatile method for synthesizing picolinic acid. The efficacy of this approach is highly dependent on the choice of oxidizing agent and reaction conditions.
Potassium Permanganate (KMnO₄) Oxidation
This is a classic, albeit aggressive, method for the laboratory-scale synthesis of picolinic acid. The reaction proceeds by the strong oxidizing power of the permanganate ion, which attacks the methyl group of α-picoline.
Mechanism and Experimental Rationale: The oxidation mechanism is complex and proceeds through several steps, likely involving the formation of a manganese ester intermediate. The reaction is typically carried out in an aqueous solution. The choice of a significant excess of water is crucial for several reasons: it acts as a solvent for both the α-picoline and the potassium permanganate, helps to control the exothermicity of the reaction, and is a participant in the hydrolysis of intermediates. The reaction is often performed at elevated temperatures to increase the reaction rate, but careful temperature control is necessary to prevent over-oxidation and decomposition of the pyridine ring. The formation of manganese dioxide (MnO₂) as a brown precipitate is a characteristic feature of this reaction and necessitates a filtration step for its removal.
Experimental Protocol: Picolinic Acid Synthesis via Potassium Permanganate Oxidation of α-Picoline [1]
-
Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2.5 liters of water and 50 g (0.54 mole) of α-picoline.
-
First Addition of Oxidant: While stirring, add 90 g (0.57 mole) of potassium permanganate to the flask.
-
Heating: Heat the mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progression of the reaction (approximately 1 hour).
-
Second Addition of Oxidant: Once the purple color has faded, add a second 90 g portion of potassium permanganate, followed by an additional 500 ml of water.
-
Continued Heating: Continue heating the mixture until the purple color is once again destroyed (approximately 2-2.5 hours).
-
Workup - Filtration: Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 liter of hot water.
-
Workup - Concentration and Acidification: Concentrate the filtrate under reduced pressure to a volume of 150-200 ml. Filter again if necessary, and then acidify the solution to Congo red with concentrated hydrochloric acid (approximately 65-70 ml).
-
Workup - Evaporation and Extraction: Evaporate the acidified solution to dryness under reduced pressure. Reflux the solid residue with 250 ml of 95% ethanol for one hour and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Isolation: Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.
-
Final Product: Filter the crystals of picolinic acid hydrochloride and air-dry. The reported yield is 43-44 g (50-51%).
Safety and Environmental Considerations: Potassium permanganate is a strong oxidizer and can cause severe skin and eye irritation or burns.[2] The reaction can be highly exothermic, and appropriate cooling and temperature control measures are essential, especially on a larger scale. The generation of significant quantities of manganese dioxide waste is a major environmental drawback of this method.
Nitric Acid Oxidation
Oxidation with nitric acid is another established method, particularly relevant in industrial settings.[3][4] This process typically requires high temperatures and pressures, making it less suitable for standard laboratory synthesis.
Mechanism and Experimental Rationale: The reaction mechanism involves the nitration of the pyridine ring followed by oxidation of the methyl group. The high temperatures and pressures are necessary to overcome the relative stability of the pyridine ring and to drive the reaction to completion. While this method can offer high selectivity, it comes with significant safety and environmental challenges.
Safety and Environmental Considerations: The use of concentrated nitric acid at high temperatures and pressures poses a significant explosion risk and requires specialized equipment.[3] This process also generates large quantities of nitrogen oxides (NOx), which are potent greenhouse gases and air pollutants.[3]
Catalytic Vapor-Phase Oxidation
For large-scale industrial production, catalytic vapor-phase oxidation of 2-methylpyridine is a more modern and efficient approach.[3] This method involves passing a mixture of 2-methylpyridine, air (as the oxidant), and steam over a heterogeneous catalyst at elevated temperatures.
Mechanism and Experimental Rationale: The reaction mechanism is complex and occurs on the surface of the catalyst. Vanadium pentoxide (V₂O₅) supported on carriers like titania (TiO₂) or zirconia (ZrO₂) is a commonly used catalyst system.[3] The catalyst facilitates the activation of the C-H bonds of the methyl group and the transfer of oxygen atoms from the air to form the carboxylic acid. Steam is included in the feed to help control the reaction temperature, prevent catalyst deactivation, and improve selectivity. The choice of catalyst and reaction conditions (temperature, pressure, residence time) is critical for maximizing the yield of picolinic acid and minimizing the formation of byproducts such as carbon oxides.
Advantages:
-
High Efficiency: This method can achieve high conversions and selectivities.
-
Continuous Process: It is well-suited for continuous manufacturing, leading to higher throughput.
-
Reduced Waste: Compared to stoichiometric oxidants like KMnO₄, this method generates significantly less inorganic waste.
Challenges:
-
Catalyst Development: The performance of the process is highly dependent on the catalyst, which can be expensive and prone to deactivation.
-
High Energy Input: The process requires high temperatures, leading to significant energy consumption.
-
Specialized Equipment: Requires a specialized reactor and downstream processing for product separation and purification.
Hydrolysis of 2-Cyanopyridine: The Industrial Mainstay
A dominant route for the commercial production of picolinic acid involves a two-step process: the ammoxidation of 2-methylpyridine to 2-cyanopyridine, followed by the hydrolysis of the nitrile to the carboxylic acid.[4]
Mechanism and Experimental Rationale:
Step 1: Ammoxidation: This is a vapor-phase catalytic reaction where 2-methylpyridine is reacted with ammonia and oxygen (from air) over a metal oxide catalyst.[4] The catalyst facilitates the oxidative conversion of the methyl group to a nitrile group.
Step 2: Hydrolysis: The resulting 2-cyanopyridine is then hydrolyzed to picolinic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is common. The nitrile is first hydrolyzed to the corresponding picolinamide, which is then further hydrolyzed to the sodium salt of picolinic acid. Subsequent acidification liberates the free picolinic acid.
Experimental Protocol: Picolinic Acid Synthesis via Hydrolysis of 2-Cyanopyridine
-
Setup: In a 500 ml three-necked flask equipped with a stirrer, add 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Addition of Base: Begin stirring and heat the mixture to 50°C. Add 128.2 g of 30% sodium hydroxide solution to the flask.
-
Reflux: Continue heating the mixture and maintain it under reflux for 4 hours.
-
Workup - Distillation and Cooling: Distill off approximately 50 g of water. Cool the remaining reaction solution to 20°C.
-
Workup - Acidification: Add 30% hydrochloric acid to adjust the pH of the solution to 2.5.
-
Workup - Evaporation: Heat the solution with steam to 120°C and evaporate to dryness.
-
Isolation: Add 300 g of anhydrous ethanol dropwise to the flask while maintaining the temperature at 55°C.
-
Crystallization and Filtration: Allow the solution to cool, promoting crystallization. Filter the precipitated solid and dry to obtain picolinic acid. A reported yield for this method is 89.6%.
Advantages:
-
High Yield: This route typically provides high overall yields of picolinic acid.
-
Scalability: The process is well-established and readily scalable for industrial production.
Challenges:
-
Two-Step Process: The multi-step nature of the synthesis adds to the complexity and cost.
-
Byproduct Formation: The ammoxidation step can produce byproducts that require separation. The hydrolysis of the intermediate picolinamide can sometimes be slow, requiring prolonged reaction times or harsh conditions.[5]
Electrochemical Synthesis: A Greener Alternative
Electrochemical synthesis offers a promising alternative to traditional oxidation methods, often proceeding under milder conditions and with higher selectivity. The electrochemical oxidation of 2-methylpyridine to picolinic acid has been demonstrated with good efficiency.
Mechanism and Experimental Rationale: In this process, an electric current is passed through a solution containing 2-methylpyridine. The oxidation occurs at the anode, where electrons are removed from the 2-methylpyridine molecule, initiating a cascade of reactions that ultimately lead to the formation of the carboxylic acid. The choice of electrode material, electrolyte, and applied potential are critical parameters that influence the reaction's efficiency and selectivity. For instance, an anodized tin anode has been used with a reported current efficiency of 83%.
Advantages:
-
Milder Conditions: Electrochemical reactions can often be carried out at or near room temperature and atmospheric pressure.
-
High Selectivity: By carefully controlling the electrode potential, it is possible to achieve high selectivity for the desired product.
-
Reduced Reagent Use: The primary "reagent" is the electron, which is a clean and sustainable choice.
Challenges:
-
Electrode Fouling: The surface of the anode can become passivated or fouled by reaction products, leading to a decrease in efficiency over time.
-
Scalability: Scaling up electrochemical reactors can be challenging and may require specialized engineering.
-
Energy Consumption: While cleaner, the process can be energy-intensive.
Comparative Efficacy of Picolinic Acid Synthesis Routes
To facilitate a clear comparison, the key performance indicators for the discussed synthesis routes are summarized in the table below. It is important to note that direct, side-by-side comparative studies are limited in the literature, and the presented data is compiled from various sources.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| KMnO₄ Oxidation | 2-Methylpyridine | Potassium Permanganate | 50-51%[1] | Laboratory | Simple setup, well-established | Low yield, large amount of MnO₂ waste, exothermic |
| Nitric Acid Oxidation | 2-Methylpyridine | Nitric Acid | High | Industrial | High selectivity | Hazardous conditions (high T/P), NOx emissions[3] |
| Catalytic Vapor-Phase Oxidation | 2-Methylpyridine, Air | V₂O₅-based catalysts | High | Industrial | Continuous process, less waste | High energy input, catalyst cost/deactivation[3] |
| Hydrolysis of 2-Cyanopyridine | 2-Cyanopyridine | NaOH, HCl | ~89.6% | Industrial | High yield, established process | Two-step synthesis, potential for byproducts |
| Electrochemical Synthesis | 2-Methylpyridine | Electrolyte, Electrode | 83% (current efficiency) | Lab to Pilot | Mild conditions, high selectivity | Electrode fouling, scalability challenges |
Visualizing the Synthetic Pathways
To better understand the flow of materials and transformations in these synthetic routes, the following diagrams are provided.
Figure 1: Overview of picolinic acid synthesis via oxidation of 2-methylpyridine.
Figure 2: Two-step industrial synthesis of picolinic acid.
Conclusion and Future Outlook
The choice of a synthetic route for picolinic acid is a multifaceted decision that requires careful consideration of scale, cost, safety, and environmental impact.
-
For laboratory-scale synthesis , where simplicity and accessibility of reagents are paramount, the potassium permanganate oxidation of 2-methylpyridine remains a viable, albeit environmentally taxing, option.
-
For large-scale industrial production , the two-step route involving ammoxidation of 2-methylpyridine to 2-cyanopyridine followed by hydrolysis is currently the most economically viable and widely practiced method, offering high yields and a well-established process.
-
Catalytic vapor-phase oxidation represents a more modern and greener approach for industrial synthesis, minimizing waste generation, but requires significant capital investment in specialized equipment and catalysts.
-
Electrochemical synthesis shows considerable promise as a future green alternative, offering mild reaction conditions and high selectivity. However, further research and development are needed to address challenges related to electrode stability and scalability.
As the chemical industry continues to move towards more sustainable practices, it is anticipated that research will increasingly focus on the development of highly efficient and recyclable catalysts for the direct oxidation of 2-methylpyridine, as well as the optimization and scaling of electrochemical methods. For researchers and drug development professionals, understanding the nuances of each synthetic route is essential for making informed decisions that align with both the scientific and economic goals of their projects.
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MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]
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PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]
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IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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RSC Publishing. (n.d.). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Retrieved from [Link]
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PubMed. (2017, February 28). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Retrieved from [Link]
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biological activity of 4-(3-Methylphenyl)pyridine-2-carboxylic acid versus other picolinic acids
A Comparative Guide to the Biological Activity of 4-(3-Methylphenyl)pyridine-2-carboxylic Acid and Other Picolinic Acids for Researchers and Drug Development Professionals
Introduction: The Versatile Scaffold of Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] This simple heterocyclic compound has garnered significant attention in the scientific community due to its wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][3] Its ability to act as a bidentate chelating agent for various metal ions, such as zinc and iron, is believed to be a key contributor to its diverse physiological roles.[4][5][6] The pyridinecarboxylic acid core of picolinic acid serves as a versatile scaffold for the development of novel therapeutic agents, with derivatives showing promise in areas ranging from antimicrobial and antiviral applications to enzyme inhibition for cancer therapy.[7][8][9]
This guide provides a comparative analysis of the potential biological activity of this compound against other well-characterized picolinic acid derivatives. While specific experimental data for this compound is limited, this document aims to provide a predictive framework for its evaluation based on the established activities of structurally related compounds.
Profiling this compound: A Predictive Outlook
The introduction of a 3-methylphenyl group at the 4-position of the picolinic acid scaffold is anticipated to significantly modulate its biological activity. The lipophilicity conferred by the methylphenyl group may enhance membrane permeability, potentially leading to increased intracellular concentrations and improved efficacy in cell-based assays. Furthermore, the phenyl ring could engage in π-stacking interactions with biological targets, such as enzymes or receptors, offering an additional mode of binding not available to the parent picolinic acid.
Based on the activities of other substituted picolinic acids, this compound could be a candidate for investigation in the following areas:
-
Enzyme Inhibition: The structural similarity to known inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) suggests potential in this area.[10][11] IDO is a key enzyme in the kynurenine pathway and a target in cancer immunotherapy.
-
Antimicrobial Activity: The increased lipophilicity might enhance its ability to disrupt microbial membranes, a common mechanism for antimicrobial agents.[8][12][13]
-
Neuroactivity: The ability of picolinic acid derivatives to cross the blood-brain barrier and exert neuroprotective effects could be retained or enhanced.[14][15]
Comparative Analysis with Other Picolinic Acids
To contextualize the potential of this compound, we will compare it with three other picolinic acid derivatives with distinct and well-documented biological activities: Picolinic Acid itself, Fusaric Acid, and 3-Hydroxypicolinic Acid.
| Compound | Structure | Key Biological Activities | Potential Mechanism of Action |
| Picolinic Acid | Pyridine-2-carboxylic acid | Neuroprotective, immunomodulatory, antimicrobial, metal chelation.[1][2][3][4] | Modulation of the kynurenine pathway, chelation of essential metal ions from microbes.[6] |
| This compound | This compound | (Predicted) Enzyme inhibition, enhanced antimicrobial activity, potential neuroactivity. | (Predicted) Increased lipophilicity aiding cell penetration, π-stacking interactions with target proteins. |
| Fusaric Acid | 5-Butylpicolinic acid | Antihypertensive, antimicrobial, herbicidal. | Inhibition of dopamine β-hydroxylase, chelation of copper ions. |
| 3-Hydroxypicolinic Acid | 3-Hydroxy-pyridine-2-carboxylic acid | Matrix for mass spectrometry, fluorescent metal sensor. | Strong chelating agent, forms fluorescent complexes with certain metals. |
Key Signaling Pathway: The Kynurenine Pathway
The metabolism of tryptophan via the kynurenine pathway is a critical route that produces several neuroactive and immunomodulatory molecules, including picolinic acid. Understanding this pathway is essential for elucidating the mechanism of action of picolinic acid derivatives.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Protocols for Evaluating Biological Activity
To empirically determine the biological profile of this compound, a series of in vitro assays are recommended.
I. Enzyme Inhibition Assay: Indoleamine 2,3-dioxygenase (IDO1)
This assay will determine the inhibitory potential of the test compound against IDO1, a key therapeutic target.
Methodology:
-
Recombinant Enzyme: Obtain purified recombinant human IDO1 enzyme.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Cofactors and Substrate: Prepare solutions of L-tryptophan (substrate), methylene blue, and ascorbic acid (reducing agent).[16]
-
Test Compound Preparation: Dissolve this compound and a known IDO1 inhibitor (e.g., epacadostat) in DMSO to create a stock solution. Serially dilute to obtain a range of concentrations.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, ascorbic acid, methylene blue, and the IDO1 enzyme. b. Add the test compound or control vehicle (DMSO). c. Pre-incubate the mixture at room temperature for 10 minutes. d. Initiate the reaction by adding L-tryptophan. e. Incubate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding trichloroacetic acid. g. Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Detection: Measure the absorbance of the kynurenine product at 480 nm after reacting with Ehrlich's reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.
II. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay will determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow the bacterial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Test Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While the biological activity of this compound has not been extensively reported, its structural features suggest it is a promising candidate for investigation as an enzyme inhibitor and antimicrobial agent. The addition of the 3-methylphenyl group is likely to enhance its lipophilicity and introduce new binding interactions, potentially leading to improved potency compared to the parent picolinic acid. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological properties. Further research into this and other substituted picolinic acids will undoubtedly contribute to the development of novel therapeutics.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Pyridine Carboxylic Acids
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of pyridine carboxylic acids, critical moieties in numerous pharmaceutical compounds and industrial chemicals. We will delve into the validation of these methods, moving beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
The Critical Role of Method Validation in Pharmaceutical Analysis
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[1][2] For pyridine carboxylic acids, which are often key starting materials or impurities in active pharmaceutical ingredients (APIs), accurate quantification is paramount for ensuring product quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for analytical method validation.[3][4] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of good science, ensuring the integrity of the data generated.
The core parameters of analytical method validation, as stipulated by the ICH Q2(R1) guideline, form the foundation of our comparative analysis.[5][6][7] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will compare and contrast common analytical techniques for pyridine carboxylic acid quantification, with a focus on these validation parameters, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying pyridine carboxylic acids is dictated by several factors, including the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC with UV detection, is the workhorse for the analysis of polar, non-volatile compounds like pyridine carboxylic acids.[8][9]
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a common choice due to its hydrophobic stationary phase, which provides good retention for the moderately polar pyridine carboxylic acids. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be employed to enhance separation, especially for isomers.[10]
-
Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the acidic and basic functional groups of pyridine carboxylic acids, thereby ensuring reproducible retention times. A common choice is a phosphate buffer at a pH between 2.5 and 4.0, mixed with an organic modifier like acetonitrile or methanol to elute the analytes. The pH is kept low to suppress the ionization of the carboxylic acid group, leading to better retention on the reversed-phase column.
-
Detection: UV detection is widely used due to the presence of the UV-absorbing pyridine ring. The detection wavelength is typically set at the λmax of the specific pyridine carboxylic acid to maximize sensitivity. For instance, nicotinic acid has a λmax around 261 nm.[9][11] For increased sensitivity and selectivity, especially in complex matrices like plasma, HPLC coupled with mass spectrometry (MS) is a powerful option.[12] Post-column derivatization to form fluorescent compounds can also be used to enhance sensitivity.[13]
Experimental Protocol: Validation of an HPLC-UV Method for Nicotinic Acid
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 261 nm[11]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of nicotinic acid reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 2 µg/mL to 80 µg/mL.[11]
-
Sample Solution: Prepare the sample by dissolving the material containing nicotinic acid in the mobile phase to achieve a final concentration within the calibration range.
-
-
Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked placebo to demonstrate the absence of interfering peaks at the retention time of nicotinic acid.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of nicotinic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[11]
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary chromatographic parameters such as mobile phase pH (± 0.2 units), organic phase composition (± 2%), column temperature (± 5 °C), and flow rate (± 0.1 mL/min) and assess the impact on the results.
-
Data Summary: HPLC-UV Method for Nicotinic Acid
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.999[11] |
| Range | 2 - 80 µg/mL | Determined[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 99.8%[11] |
| Precision (Repeatability, RSD) | ≤ 2.0% | < 2.0%[11] |
| Intermediate Precision (RSD) | ≤ 2.0% | < 2.0% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
| Robustness | Results remain within acceptance criteria | Complies |
Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] Pyridine carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.[15]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique where the active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[15][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[16][17] Esterification to form methyl esters is another viable approach.[18] This step is critical for making the analytes suitable for GC analysis by increasing their volatility and reducing peak tailing.[19]
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5, is typically used for the separation of the derivatized pyridine carboxylic acids.[18]
-
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher sensitivity and selectivity, a Mass Spectrometry (MS) detector can be used.[14]
Experimental Protocol: Validation of a GC-FID Method for Isonicotinic Acid
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Derivatization Procedure (Esterification):
-
To 1 mg of the sample in a vial, add 1 mL of methanol and a catalytic amount of a suitable acid (e.g., HCl).
-
Seal the vial and heat at an appropriate temperature and time to ensure complete esterification.
-
Cool to room temperature and neutralize the excess acid before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.53 mm ID, 2.65 µm film thickness[18]
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An appropriate temperature program would be developed to separate the derivatized analyte from other components.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injection Volume: 1 µL
-
-
Validation Experiments: Similar validation parameters as described for the HPLC method would be assessed, with appropriate modifications for a GC method. A study on the completeness and reproducibility of the derivatization reaction would also be necessary.
Data Summary: Comparison of HPLC and GC Methods
| Feature | HPLC-UV | GC-FID (with derivatization) |
| Analyte Suitability | Non-volatile, polar compounds[8] | Volatile or semi-volatile, thermally stable compounds (or those that can be made so) |
| Sample Preparation | Often simple dissolution | Requires derivatization, which adds complexity and potential for error[15][19] |
| Sensitivity | Good (µg/mL to ng/mL) | Very good (ng/mL to pg/mL) |
| Selectivity | Moderate to good | Good to excellent, especially with MS detection[14] |
| Instrumentation Cost | Moderate | Moderate to high (with MS) |
| Analysis Time | Typically 5-15 minutes | Typically 15-30 minutes (excluding derivatization) |
| Robustness | Generally high | Derivatization step can be a source of variability |
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical method validation parameters.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the quantification of pyridine carboxylic acids, each with its own set of advantages and disadvantages.
-
HPLC-UV is generally the preferred method for routine quality control analysis due to its simplicity, robustness, and applicability to a wide range of pyridine carboxylic acids without the need for derivatization.
-
GC-FID or GC-MS is a valuable alternative, particularly when higher sensitivity is required or when dealing with complex matrices where the selectivity of MS detection is beneficial. However, the additional derivatization step can introduce variability and increase sample preparation time.
The choice of the most appropriate method will always depend on the specific requirements of the analysis. Regardless of the technique chosen, a thorough and well-documented validation process, following established guidelines such as ICH Q2(R1), is essential to ensure the generation of reliable and defensible analytical data.
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
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A Comparative Guide to the Herbicidal Activity of Picolinic Acid Derivatives
For researchers and professionals in the fields of agricultural science and drug development, the relentless pursuit of effective and selective herbicides is paramount. Picolinic acid derivatives, a significant class of synthetic auxin herbicides, have long been a cornerstone of weed management strategies. This guide provides an in-depth, objective comparison of the herbicidal activity of various picolinic acid derivatives, supported by experimental data and contextualized with alternative herbicide classes. Our focus is on elucidating the structure-activity relationships, mechanisms of action, and the practical methodologies for evaluating their efficacy, thereby empowering researchers to make informed decisions in their own discovery and development pipelines.
The Enduring Legacy of Synthetic Auxins: The Picolinic Acid Family
Synthetic auxins were among the first selective organic herbicides developed and have been instrumental in modern agriculture for over six decades.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing death.[2][3][4][5] The picolinic acid family, a key subclass of synthetic auxins, includes prominent herbicides such as picloram, clopyralid, and aminopyralid.[6][7] These herbicides are particularly effective against broadleaf weeds, including many perennial species that are difficult to control with other chemistries.[8][9][10][11]
Picolinic acid-based herbicides are valued for their systemic nature, allowing for translocation throughout the plant to ensure complete control, including the root system.[9][12][13] They are readily absorbed through both foliage and roots, providing post-emergence and, in some cases, pre-emergence control.[14]
Mechanism of Action: A Tale of Two Receptors
The herbicidal action of picolinic acid derivatives stems from their ability to hijack the plant's natural auxin signaling pathway. Unlike the native auxin IAA, which primarily binds to the TIR1 (Transport Inhibitor Response 1) F-box protein, picolinic acid-based herbicides have been shown to preferentially bind to a different set of F-box proteins, namely the AFB (Auxin Signaling F-box) proteins, particularly AFB5.[12] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby unleashing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes. The resulting overstimulation of these pathways leads to the characteristic symptoms of synthetic auxin herbicides, including epinasty (twisting and curling of stems and leaves), abnormal cell division, and ultimately, plant death.[5][13]
Caption: Simplified signaling pathway of picolinic acid derivative herbicides.
Structure-Activity Relationships: The Key to Potency and Selectivity
The herbicidal efficacy and selectivity of picolinic acid derivatives are intrinsically linked to their chemical structure. Specific substitutions on the pyridine ring can dramatically alter their activity. For instance, the development of aminopyralid from picloram involved modifications that resulted in a herbicide with significantly higher activity at lower application rates.[12]
Recent research has focused on modifying the 6-position of the picolinic acid ring. Replacing the chlorine atom at this position with aryl or pyrazolyl groups has led to the discovery of novel derivatives with enhanced herbicidal activity.[12][15] For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated significantly lower IC50 values for inhibiting the root growth of Arabidopsis thaliana compared to commercial standards.[12]
The nature and position of substituents on these appended rings also play a crucial role. Studies have shown that the presence of electron-withdrawing or electron-donating groups on a phenyl ring at the 6-position can modulate herbicidal activity.
Caption: Key structural features influencing the herbicidal activity of picolinic acid derivatives.
Comparative Herbicidal Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes experimental data on the herbicidal activity of various picolinic acid derivatives and their alternatives. The data is presented as the concentration required to inhibit root growth by 50% (IC50) and as percentage of post-emergence weed control at a given application rate.
| Herbicide/Derivative | Chemical Class | Target Weed | IC50 (µM) | Post-Emergence Control (%) @ Rate (g/ha) | Reference |
| Picolinic Acids | |||||
| Picloram | Picolinic Acid | Brassica napus | >10 | - | [7] |
| Abutilon theophrasti | >10 | - | [7] | ||
| Chenopodium album | - | <100 @ 300 | [16] | ||
| Amaranthus retroflexus | - | <100 @ 300 | [16] | ||
| Clopyralid | Picolinic Acid | Brassica napus | - | - | |
| Aminopyralid | Picolinic Acid | Canada thistle | - | 4x more active than clopyralid | [15] |
| Compound V-7 | 6-Pyrazolyl-Picolinic Acid | Arabidopsis thaliana | 0.04 | - | [12] |
| Compound V-8 | 6-Pyrazolyl-Picolinic Acid | Chenopodium album | - | >95 @ 300 | [16] |
| Amaranthus retroflexus | - | >95 @ 300 | [16] | ||
| Compound 5a | 6-Indazolyl-Picolinic Acid | Brassica napus | <10 | - | [7] |
| Abutilon theophrasti | <10 | - | [7] | ||
| Chenopodium album | - | 100 @ 250 | [7] | ||
| Amaranthus retroflexus | - | 100 @ 250 | [7] | ||
| Other Synthetic Auxins | |||||
| 2,4-D | Phenoxycarboxylic Acid | Various Broadleaf Weeds | - | - | |
| Dicamba | Benzoic Acid | Various Broadleaf Weeds | - | - | |
| Other Herbicide Classes | |||||
| Glyphosate | Glycine Derivative | Broad Spectrum | - | - | |
| Atrazine | Triazine | Broadleaf & Grassy Weeds | - | - |
Note: "-" indicates data not available in the cited sources under comparable conditions. This table is for illustrative purposes and direct comparison of IC50 and post-emergence data across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Efficacy Evaluation
The reliable assessment of herbicidal activity is fundamental to the development of new active ingredients. The following are standardized, step-by-step methodologies for greenhouse bioassays and field trials.
Greenhouse Bioassay for Herbicidal Activity
This protocol is designed for the initial screening and dose-response evaluation of herbicide candidates.
Objective: To determine the herbicidal efficacy of test compounds on target weed species under controlled environmental conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Greenhouse or growth chamber with controlled temperature, humidity, and lighting
-
Precision bench sprayer with appropriate nozzles
-
Test compounds and a suitable solvent/surfactant system
-
Positive control (commercial herbicide) and negative control (solvent/surfactant only)
Procedure:
-
Plant Preparation: Sow 5-10 seeds of the target weed species per pot. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 true leaf stage.
-
Acclimatization: Allow the seedlings to grow in the greenhouse to the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the test compounds and the positive control. Create a dilution series to test a range of concentrations.
-
Herbicide Application: Transfer the pots to a precision bench sprayer. Apply the herbicide solutions evenly to the foliage at a constant pressure and speed to ensure uniform coverage.[6] Treat a set of plants with the negative control.
-
Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (plant death).
-
Data Analysis: For dose-response studies, calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 (the concentration required for 50% inhibition of a biological process).
Caption: Workflow for a typical greenhouse herbicidal bioassay.
Field Trial for Herbicidal Efficacy
Field trials are essential for evaluating the performance of a herbicide under real-world agricultural conditions.
Objective: To assess the efficacy and crop safety of a herbicide formulation under field conditions.
Materials:
-
A suitable field site with a natural or seeded infestation of the target weed(s).
-
Randomized complete block design with a minimum of 3-4 replications.
-
Plot size appropriate for the application equipment and to minimize edge effects (e.g., 3m x 10m).
-
Commercial-grade application equipment (e.g., backpack sprayer with a boom, tractor-mounted sprayer).
-
Test herbicide formulation, a commercial standard, and an untreated control.
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and weed pressure. Prepare the seedbed according to standard agricultural practices for the intended crop.
-
Trial Layout: Establish the experimental plots using a randomized complete block design. Clearly mark the boundaries of each plot.
-
Application: Apply the herbicide treatments at the appropriate weed and crop growth stage as specified in the protocol. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Efficacy and Crop Safety Ratings: At regular intervals after application (e.g., 14, 28, and 56 days), visually assess weed control and crop injury in each plot using a percentage scale.
-
Weed Biomass and Density: At a specified time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot. Count the number of individual weeds.
-
Crop Yield: At crop maturity, harvest the crop from a designated area within each plot and determine the yield.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.
Conclusion and Future Perspectives
Picolinic acid derivatives remain a vital tool in modern weed management. Their unique mode of action, systemic activity, and efficacy against problematic broadleaf weeds underscore their continued importance. The exploration of novel derivatives, particularly through modifications at the 6-position of the picolinic acid ring, has demonstrated significant potential for developing herbicides with improved potency and a broader weed control spectrum.
For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and the nuances of the auxin signaling pathway is critical for the rational design of next-generation herbicides. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these new chemical entities, ensuring that only the most promising candidates advance through the development pipeline. As weed resistance to existing herbicides continues to evolve, the continued innovation within the picolinic acid class and other synthetic auxin families will be essential for ensuring global food security.
References
-
Feng, F., Liu, Q., Shi, R., Li, H., Wei, W., Yuan, X., Liu, S., & Cao, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Feng, F., Liu, Q., Shi, R., Li, H., Wei, W., Yuan, X., Liu, S., & Cao, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
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Feng, F., Liu, Q., Shi, R., Li, H., Wei, W., Yuan, X., Liu, S., & Cao, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
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Han, S., Wang, S., Fu, S., Chen, K., & Lei, K. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7369. [Link]
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Iancu, M.-L., et al. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 12(14), 2691. [Link]
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Larson, L. L., & McInnis, M. L. (1989). Grass Response to Picloram and Clopyralid Applied Before Seeding. Journal of Range Management, 42(5), 405–408. [Link]
-
Liu, Q., Shi, R., Li, H., Wei, W., Yuan, X., Liu, S., & Cao, Y. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. ResearchGate. [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols. [Link]
-
Wang, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Omega. [Link]
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Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]
-
Liu, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7596. [Link]
-
European and Mediterranean Plant Protection Organization. (2014). Design and analysis of efficacy evaluation trials. EPPO Bulletin, 44(3), 393-412. [Link]
-
Busi, R., et al. (2017). Cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5737-5747. [Link]
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Lardon, F., et al. (2014). A Modular Analysis of the Auxin Signalling Network. PLoS ONE, 9(9), e107431. [Link]
-
Liu, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7596. [Link]
-
SGS. (2023). Understanding Field Trials. [Link]
-
Hu, Y., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 24(13), 10528. [Link]
-
Department of Agriculture, Forestry and Fisheries. (2012). Guidelines for Herbicide Registration Trials: Cotton. [Link]
-
Rinella, M. J., et al. (2010). Influence of aminopyralid, clopyralid, metsulfuron, and picloram application timing on grass establishment. Rangeland Ecology & Management, 63(3), 340-347. [Link]
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Heap, I. (2022). The International Herbicide-Resistant Weed Database.
-
Sutthangkul, J., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29331-29340. [Link]
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Everman, W. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
Association for Organics Recycling. (2010). AfOR's Information sheet Managing the risk of herbicides clopyralid, aminopyralid and picloram in commercial composting system. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]
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Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]
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Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). [Link]
-
Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 76(8), 2589-2596. [Link]
-
Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. [Link]
-
AOSA/SCST. (n.d.). Herbicide Bioassay Study Guide. [Link]
-
Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]
-
Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 76(8), 2589-2596. [Link]
-
Valverde, B. E. (2016). Whole-Plant and Seed Bioassays for Resistance Confirmation. In Herbicide Resistance in Weeds and Crops. John Wiley & Sons, Ltd. [Link]
-
Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. [Link]
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cross-reactivity studies of 4-(3-Methylphenyl)pyridine-2-carboxylic acid in biological assays
Technical Comparison Guide: Cross-Reactivity Profiling of 4-(3-Methylphenyl)pyridine-2-carboxylic acid (4-MPPc)
Executive Summary: The Evolution of KDM Probes
This compound (4-MPPc) represents a refined class of "second-generation" histone lysine demethylase (KDM) inhibitors. Unlike the broad-spectrum tool compound 2,4-PDCA (Pyridine-2,4-dicarboxylic acid), which indiscriminately inhibits most 2-oxoglutarate (2-OG) dependent oxygenases, 4-MPPc incorporates a hydrophobic aryl moiety at the 4-position.
This structural modification is critical: it exploits the larger substrate binding cavity of KDM4 (JMJD2) and KDM5 (JARID1) families while sterically clashing with the restricted active sites of metabolic sensors like HIF Prolyl Hydroxylases (PHDs) .
This guide provides the experimental framework to validate 4-MPPc’s selectivity, distinguishing true epigenetic modulation from metabolic toxicity and assay interference.
Mechanism of Action & Structural Logic
4-MPPc functions as a competitive inhibitor with respect to 2-oxoglutarate (2-OG) and a non-competitive inhibitor with respect to the histone substrate.
-
The Warhead: The pyridine nitrogen and the 2-carboxylate group form a bidentate chelate with the active site Fe(II).
-
The Selectivity Filter: The 3-methylphenyl group at position 4 extends into the solvent-exposed or substrate-binding groove of KDM enzymes. In contrast, smaller enzymes like PHD2 cannot accommodate this bulky group, reducing affinity.
Pathway Visualization: Mechanism of Inhibition
Figure 1: 4-MPPc competes directly with the natural cofactor 2-OG for the Iron (Fe II) center, preventing the oxidation required for demethylation.
Cross-Reactivity Landscape: The "Off-Target" Panel
To validate 4-MPPc as a specific probe, you must assess its performance against three distinct tiers of targets.
Tier 1: Primary Targets (Epigenetic)
-
KDM4A-D (JMJD2): H3K9me3/H3K36me3 demethylases.
-
KDM5A-C (JARID1): H3K4me3 demethylases.
-
Expectation: High potency (IC50: 100 nM – 500 nM).
Tier 2: Metabolic Off-Targets (Safety/Toxicity)
-
PHD2 (EGLN1): The master oxygen sensor. Inhibition leads to HIF1α stabilization (pseudohypoxia).
-
FIH (Factor Inhibiting HIF): Asparaginyl hydroxylase.
-
Expectation: 4-MPPc should show >50-fold selectivity against these compared to 2,4-PDCA.
Tier 3: Assay Interference (False Positives)
-
PAINS (Pan-Assay Interference Compounds): As a metal chelator, 4-MPPc can strip iron from non-target metalloenzymes or quench fluorescence in specific assays.
Comparative Performance Data
The following table summarizes the expected performance of 4-MPPc relative to standard alternatives.
| Feature | 4-MPPc (The Probe) | 2,4-PDCA (The Blunt Tool) | GSK-J1 (The Specialist) |
| Primary Target | KDM4 / KDM5 | Broad Spectrum 2-OG | KDM6 (H3K27) |
| KDM4C IC50 | ~0.2 – 0.5 µM | ~1.0 µM | > 10 µM |
| PHD2 IC50 | > 25 µM (Low Risk) | ~1.5 µM (High Risk) | > 50 µM |
| Cell Permeability | Moderate (Acid moiety) | Poor (Requires ester) | Poor (Requires ester GSK-J4) |
| Selectivity Mechanism | Steric exclusion (4-aryl) | None (Core mimic) | Substrate pocket fit |
| Main Utility | Dissecting KDM vs. PHD biology | Crystallography / Control | KDM6 specific studies |
Critical Insight: If your assay shows 4-MPPc inhibiting PHD2 with IC50 < 10 µM, verify the purity of your compound. Contamination with unsubstituted picolinic acid is a common synthesis artifact.
Validated Experimental Protocols
Do not rely on a single assay format. Metal chelators are notorious for generating false positives in fluorescence-based assays. Use this orthogonal workflow.
Protocol A: AlphaScreen™ Demethylase Assay (Binding/Activity)
Best for measuring IC50 without fluorescence interference.
-
Reagents: Biotinylated H3K9me3 peptide, His-tagged KDM4A, AlphaScreen Streptavidin Donor beads, Nickel Chelate Acceptor beads.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II)SO4 , 100 µM Ascorbate.
-
Note: You MUST supplement excess Fe(II) to distinguish specific inhibition from non-specific iron stripping.
-
-
Workflow:
-
Incubate Enzyme + 4-MPPc (serial dilution) for 15 min.
-
Add Substrate mix (Peptide + 2-OG). Incubate 60 min at RT.
-
Add Acceptor/Donor beads. Read on EnVision plate reader.
-
-
Validation: Run a "No Iron" control. If 4-MPPc potency shifts drastically (>10-fold) with extra iron, it is acting as a non-specific chelator.
Protocol B: FDH-Coupled Fluorescence Assay (Kinetic)
Best for monitoring real-time turnover and confirming mechanism.
-
Principle: Demethylation releases formaldehyde. Formaldehyde Dehydrogenase (FDH) converts this to formate, reducing NAD+ to NADH (fluorescent).
-
Setup:
-
Mix KDM enzyme, FDH (0.05 U/mL), and NAD+ (0.5 mM).
-
Add 4-MPPc.
-
Initiate with H3K9me3 peptide + 2-OG.
-
-
Readout: Monitor Ex 340nm / Em 460nm.
-
Control: Add 4-MPPc after the reaction to ensure it does not quench NADH fluorescence directly.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Best for proving target engagement in live cells.
-
Treat: Incubate cells (e.g., HeLa) with 10 µM 4-MPPc for 1 hour.
-
Heat Shock: Aliquot cells and heat at gradient (40°C – 65°C).
-
Lysis & Western: Lyse cells; centrifuge to remove denatured proteins.
-
Detect: Western blot for KDM4A.
-
Result: 4-MPPc binding should stabilize KDM4A, shifting the melting curve (Tm) to a higher temperature compared to DMSO control.
Workflow Visualization: Selectivity Profiling
Figure 2: Step-by-step decision tree for validating the specificity of 4-MPPc before use in complex biological models.
References
-
Structural Basis of KDM Inhibition
- Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid are broad spectrum 2-oxoglutarate oxygenase inhibitors." Chemical Science.
-
KDM4/5 Inhibitor Design (GSK Series)
- Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature. (Describes the comparative selectivity of pyridine-based scaffolds).
-
Assay Interference in Epigenetics
- Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
-
Cellular Thermal Shift Assay (CETSA)
- Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
